4-Morpholin-4-yl-4-oxo-butyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58201. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWUNYQLGJYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279931 | |
| Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67900-19-0 | |
| Record name | 67900-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 67900-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Morpholin-4-yl)-4-oxobutanoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00279931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)-4-oxobutanoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric acid: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a versatile synthetic intermediate with significant applications in pharmaceutical research and development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and its strategic role as a building block in the creation of complex, biologically active molecules.
Introduction: The Strategic Importance of Bifunctional Scaffolds
In the landscape of modern drug discovery, the efficient synthesis of novel chemical entities with desirable pharmacological profiles is paramount. Bifunctional molecules, which possess two distinct reactive functional groups, are invaluable tools for medicinal chemists. This compound, also known as N-succinylmorpholine, is a prime example of such a scaffold. It incorporates a stable tertiary amide linked to a morpholine ring and a terminal carboxylic acid. This unique combination of a nucleophilic morpholine moiety and a carboxylic acid "handle" allows for its versatile incorporation into larger molecules, making it a valuable precursor in the synthesis of a wide range of potential therapeutic agents. The morpholine ring, in particular, is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability to parent molecules.
Physicochemical and "Drug-like" Properties
A thorough understanding of a compound's physicochemical properties is critical for its application in drug design and development. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67900-19-0 | [1][2] |
| Appearance | White to off-white solid | |
| Predicted pKa | ~4.5 (for the carboxylic acid) | [3] |
| Predicted LogP | -1.2 | [1] |
Analysis of "Drug-likeness": Adherence to Lipinski's and Veber's Rules
To assess the potential of a molecule to be developed into an orally bioavailable drug, several empirical rules are often applied.
-
Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound.[4][5][6] this compound adheres to all of Lipinski's rules:
-
Molecular Weight: 187.19 g/mol (< 500)
-
LogP: -1.2 (< 5)
-
Hydrogen Bond Donors: 1 (the carboxylic acid proton) (≤ 5)
-
Hydrogen Bond Acceptors: 4 (the four oxygen atoms and the nitrogen atom) (≤ 10)
-
-
Veber's Rule provides additional criteria for good oral bioavailability, focusing on molecular flexibility and polar surface area.
-
Polar Surface Area (PSA): 66.8 Ų (≤ 140 Ų)
-
Rotatable Bonds: 3 (≤ 10)
-
The full compliance of this compound with both Lipinski's and Veber's rules suggests that this scaffold is an excellent starting point for the design of orally bioavailable drugs. The morpholine moiety contributes to a favorable PSA and LogP, enhancing the "drug-like" characteristics of molecules that incorporate this fragment.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic ring-opening of succinic anhydride with morpholine. This reaction is a classic example of acylation of an amine by a cyclic anhydride and is known for its high yield and selectivity.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid derivative.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of succinamic acids from cyclic anhydrides and amines.
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Anhydrous benzene or toluene (as solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in warm anhydrous benzene or toluene.
-
To the stirred solution, add morpholine (1.0 eq) dropwise. The reaction is often exothermic, and the product may begin to precipitate.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold solvent (benzene or toluene) to remove any unreacted starting materials.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Dry the purified product under vacuum to yield this compound as a white crystalline solid.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons (typically two multiplets around 3.4-3.7 ppm), and the two methylene groups of the butyric acid chain (two triplets around 2.5-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the four carbons of the morpholine ring, the two carbonyl carbons (one amide and one carboxylic acid), and the two methylene carbons of the butyric acid chain.
-
FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1725 cm⁻¹), and a strong C=O stretching band for the tertiary amide (around 1620-1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (187.19 g/mol ).
Applications in Drug Discovery: A Scaffold for Targeted Therapies
While this compound itself is not known to possess significant biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The carboxylic acid functionality provides a convenient attachment point for further chemical modifications, such as amide bond formation, while the morpholine-containing fragment often imparts desirable pharmacokinetic properties.
A notable example of a therapeutic area where this type of scaffold is relevant is in the development of kinase inhibitors. For instance, the multi-target receptor tyrosine kinase inhibitor Linifanib (ABT-869) , which has been investigated for the treatment of various cancers, features a complex chemical structure that could be conceptually derived from building blocks similar to this compound.[7][8][9][10][11]
The following workflow illustrates a generalized synthetic strategy where this compound could be utilized to introduce the morpholine-acyl moiety into a larger, more complex molecule.
Caption: Generalized workflow for the use of this compound in the synthesis of a bioactive molecule.
In this workflow, the carboxylic acid of this compound is first activated, for example, by conversion to an acyl chloride or an active ester. This activated intermediate is then reacted with an amine-containing core structure (R-NH₂) to form a stable amide bond, thereby incorporating the morpholine-acyl fragment into the final bioactive molecule. This strategy allows for the late-stage introduction of the morpholine moiety, which can be advantageous in optimizing the pharmacokinetic properties of a lead compound.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, favorable physicochemical properties, and adherence to the principles of "drug-likeness" make it an attractive starting material for the development of novel therapeutics. The presence of both a reactive carboxylic acid and a beneficial morpholine moiety provides chemists with a powerful tool for the construction of complex molecules with tailored pharmacological profiles. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed intermediates will remain a cornerstone of successful drug development programs.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104326985A - Preparation method of linifanib - Google Patents [patents.google.com]
- 8. Linifanib - Wikipedia [en.wikipedia.org]
- 9. Linifanib | PDGFR | Tocris Bioscience [tocris.com]
- 10. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
4-Morpholin-4-yl-4-oxo-butyric acid structure
An In-Depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This compound, also known as 3-morpholinocarbonylpropionic acid, is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure integrates a terminal carboxylic acid with a stable morpholine amide, providing two distinct points for chemical modification. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, particularly as a linker and structural fragment in the development of novel therapeutics. Designed for researchers, chemists, and drug development professionals, this document provides the foundational knowledge required to effectively utilize this versatile reagent in advanced scientific applications.
Introduction: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules is paramount. Chemical building blocks that offer multiple, orthogonally reactive functional groups are indispensable tools. This compound emerges as a reagent of significant interest due to its unique combination of two key structural motifs.
The Role of the Morpholine Moiety in Drug Design
Morpholine is a saturated heterocycle widely incorporated into pharmaceutical agents to enhance their physicochemical properties. Its presence can increase aqueous solubility, improve metabolic stability by blocking sites of oxidation, and act as a hydrogen bond acceptor, thereby modulating a compound's interaction with biological targets. Its chemical stability and synthetic accessibility make it a favored substituent for optimizing drug candidates.
The Succinamic Acid Core: A Versatile Linker
The core of the molecule is a succinamic acid (a mono-amide of succinic acid), derived from the ring-opening of succinic anhydride.[2] This structural unit provides a flexible four-carbon chain with a terminal carboxylic acid. This carboxylic acid serves as a crucial synthetic handle, enabling esterification, further amidation, or conjugation to other molecules, making it an ideal component for constructing linkers in applications like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical and Structural Characterization
A thorough understanding of a compound's properties is fundamental to its successful application.
Chemical Identity and Nomenclature
The compound is systematically named based on IUPAC conventions, but is also known by several synonyms in commercial and research contexts.[1][4]
| Property | Value | Source |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| CAS Number | 67900-19-0 | [1][4][5] |
| Molecular Formula | C₈H₁₃NO₄ | [1][5] |
| Molecular Weight | 187.19 g/mol | [1][4][5] |
| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid | [1][4] |
Predicted Spectroscopic Profile
While experimental data should always be obtained for confirmation, the expected spectroscopic signatures can be predicted from the structure:
-
¹H-NMR: Protons on the carbon chain adjacent to the carbonyls and the carboxylic acid proton would appear as distinct multiplets. The protons on the morpholine ring would likely show two distinct signals corresponding to those adjacent to the nitrogen and those adjacent to the oxygen.
-
¹³C-NMR: Three distinct carbonyl signals would be expected: one for the carboxylic acid and one for the amide. The four unique carbons of the morpholine ring and the two methylene carbons of the butyric acid chain would also be visible.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a distinct C=O stretch for the tertiary amide.
Synthesis and Purification
The most direct and efficient synthesis of this compound is through the nucleophilic ring-opening of succinic anhydride with morpholine.[2] This reaction is a classic example of aminolysis.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-O-C bond of the anhydride and opening the ring. A proton transfer event then yields the final succinamic acid product. The use of a non-protic solvent at moderate temperatures ensures selective mono-acylation without significant side reactions.[6]
Synthesis Workflow Diagram
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Succinic anhydride | TargetMol [targetmol.com]
- 4. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 4-Morpholin-4-yl-4-oxo-butyric acid
CAS Number: 67900-19-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical data for 4-Morpholin-4-yl-4-oxo-butyric acid. Due to the limited specific research on this compound, some sections on biological activity and experimental protocols are based on established knowledge of structurally related molecules, such as morpholine derivatives and succinamic acids. These sections are intended to serve as a guide for potential research directions and should be regarded as hypothetical until validated by direct experimental evidence.
Introduction
This compound, also known as 4-morpholino-4-oxobutanoic acid, is a chemical compound incorporating both a morpholine and a butyric acid moiety. The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The succinamic acid substructure, formed from the reaction of succinic anhydride and an amine, is also found in various biologically active molecules. This guide provides a detailed summary of the known properties, a representative synthesis protocol, and potential areas of biological investigation for this compound.
Chemical and Physical Properties
The known physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and computational predictions.
| Property | Value | Reference |
| CAS Number | 67900-19-0 | [3] |
| Molecular Formula | C₈H₁₃NO₄ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [3] |
| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid | [3] |
| Appearance | White to off-white solid (predicted) | |
| Boiling Point | 420.3 °C at 760 mmHg (predicted) | |
| Density | 1.269 g/cm³ (predicted) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| pKa | Not available |
Synthesis
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between succinic anhydride and morpholine. This reaction involves the opening of the anhydride ring by the secondary amine of the morpholine.
Synthesis Workflow
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add morpholine (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of organic layer) to remove any unreacted morpholine.
-
Separate the organic layer and wash it with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Potential Biological Activities and Therapeutic Applications
While no specific biological activities have been reported for this compound, its structural components suggest several potential areas for investigation.
-
Anti-inflammatory Activity: Morpholine derivatives are known to possess anti-inflammatory properties.[4] The succinamic acid moiety may also contribute to this activity.
-
Analgesic Activity: Several compounds containing the morpholine scaffold have demonstrated analgesic effects.[4]
-
Central Nervous System (CNS) Activity: The physicochemical properties imparted by the morpholine ring often lead to favorable blood-brain barrier penetration, making morpholine-containing compounds candidates for CNS-acting drugs.[1][5]
Hypothetical Signaling Pathway Involvement
Given the potential for anti-inflammatory activity, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.
This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes.
Representative Experimental Protocols for Biological Evaluation
The following are detailed, representative protocols for assessing the potential anti-inflammatory and analgesic activities of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Figure 3: Workflow for the in vitro nitric oxide inhibition assay.
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
Assay Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium.
-
Remove the old medium from the cells and pre-treat them with various concentrations of the test compound for 1 hour.
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nitric oxide inhibition using the following formula: % Inhibition = [(Absorbance of vehicle control - Absorbance of test sample) / Absorbance of vehicle control] x 100
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This is a widely used model for screening peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which can be attenuated by analgesic agents.
Figure 4: Workflow for the acetic acid-induced writhing test in mice.
Animals:
-
Male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
Procedure:
-
Divide the mice into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline)
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, intraperitoneally)
-
-
Administer the vehicle, positive control, or test compound to the respective groups of mice.
-
After a pre-treatment period of 30 minutes, inject 0.6% (v/v) acetic acid solution intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.
-
Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100
Conclusion
This compound is a readily synthesizable compound with potential for biological activity, inferred from its structural relationship to known bioactive morpholine and succinamic acid derivatives. While specific experimental data on this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and a rational basis for the exploration of its potential anti-inflammatory and analgesic properties. The detailed experimental protocols and hypothetical mechanisms of action presented herein are intended to facilitate future research and drug discovery efforts centered on this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid
This technical guide provides a comprehensive overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a chemical compound of interest to researchers, scientists, and drug development professionals. This document details its chemical identity, plausible synthetic route, and physicochemical properties based on currently available public data.
Chemical Identity and Synonyms
This compound is a carboxylic acid derivative of morpholine. It is also recognized by a variety of synonyms and chemical identifiers across different databases and suppliers. A consolidated list of these is provided below for easy reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | PubChem[1] |
| CAS Number | 67900-19-0 | Santa Cruz Biotechnology[2], Sunway Pharm Ltd, PubChem[1] |
| Molecular Formula | C₈H₁₃NO₄ | Santa Cruz Biotechnology[2], PubChem[1] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| InChI | InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | PubChem[1] |
| InChIKey | OJFWUNYQLGJYEO-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1COCCN1C(=O)CCC(=O)O | PubChem[1] |
| Synonym | 4-Morpholino-4-oxobutanoic acid | Sunway Pharm Ltd, PubChem[1] |
| Synonym | 4-(4-morpholinyl)-4-oxobutanoic acid | Sunway Pharm Ltd, PubChem[1] |
| Synonym | 3-morpholinocarbonylpropionic acid | PubChem[1] |
| Synonym | γ-Oxo-4-morpholinebutanoic acid | Sunway Pharm Ltd, PubChem[1] |
| PubChem CID | 225378 | PubChem[1] |
| EC Number | 674-788-5 | PubChem[1] |
| DSSTox Substance ID | DTXSID00279931 | PubChem[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These are computed properties and provide a basic understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| XLogP3-AA | -1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 187.08445790 g/mol | PubChem[1] |
| Monoisotopic Mass | 187.08445790 g/mol | PubChem[1] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 198 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Acylation of Morpholine
The reaction proceeds via a nucleophilic attack of the secondary amine of morpholine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide-acid.
A general procedure for the acylation of amines with anhydrides, which can be adapted for this synthesis, is described below.
General Experimental Protocol for Acylation of Amines with Anhydrides:
-
Materials:
-
Morpholine
-
Succinic anhydride
-
An appropriate aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Optional: A non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the acid formed if a di-acylation is to be avoided or to facilitate the reaction.
-
-
Procedure:
-
Dissolve morpholine in the chosen aprotic solvent in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve an equimolar amount of succinic anhydride in the same solvent.
-
Add the succinic anhydride solution dropwise to the stirred morpholine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Note: This is a generalized protocol and the optimal reaction conditions (solvent, temperature, reaction time, and purification method) would need to be determined empirically for the synthesis of this compound.
Proposed Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Analytical Data
Detailed, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, or mass spectrometry for this compound could not be located in the searched scientific literature and databases. While some commercial suppliers may possess this data, it is not openly accessible. For research purposes, it is crucial to characterize the synthesized compound using these analytical techniques to confirm its identity and purity.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, a diagram for signaling pathways cannot be provided. Further research would be required to investigate the potential pharmacological or biological effects of this compound.
Conclusion
This compound is a well-defined chemical entity with several known synonyms and calculated physicochemical properties. While a specific, validated protocol for its synthesis is not published, it can likely be prepared through the acylation of morpholine with succinic anhydride. A significant lack of publicly available analytical and biological data highlights an opportunity for further research to characterize this compound and explore its potential applications in drug discovery and development. Researchers interested in this molecule should plan for de novo synthesis and comprehensive characterization.
References
The Discovery and Synthetic Exploration of 4-Morpholin-4-yl-4-oxo-butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Morpholin-4-yl-4-oxo-butyric acid is a small molecule of interest within the broader class of morpholine-containing compounds and 4-oxobutanoic acid derivatives. While the specific historical context of its initial discovery remains sparsely documented in peer-reviewed literature, its chemical structure suggests a straightforward and well-established synthetic route. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and explores potential biological activities based on structurally related compounds. Detailed experimental protocols, data tables, and pathway diagrams are presented to facilitate further research and application in drug discovery and development.
Introduction
This compound (also known as 4-(morpholino)-4-oxobutanoic acid) is a derivative of succinic acid, featuring a morpholine amide linkage.[1][2][3] The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[4] Similarly, the 4-oxobutanoic acid framework is present in various biologically active molecules.[5][6][7] This guide aims to consolidate the available chemical data for this compound and to propose avenues for biological investigation based on the activities of analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is compiled from publicly available chemical databases and supplier information.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67900-19-0 | [2] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Table 1: Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
The discovery of this compound is likely rooted in its straightforward synthesis from commercially available starting materials. The most probable synthetic route involves the aminolysis of succinic anhydride with morpholine.[8][9][10] This reaction is a classic example of nucleophilic acyl substitution at an anhydride.
General Synthetic Workflow
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound based on the reaction of succinic anhydride with morpholine.
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel
-
Purification apparatus (e.g., column chromatography or recrystallization setup)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add morpholine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified.
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the activities of structurally similar compounds provide a basis for hypothesizing its potential therapeutic applications.
Structurally Related Compounds and Their Activities
Several studies have reported the biological activities of various 4-oxobutanoic acid derivatives. A selection of these is summarized in Table 2.
| Compound Class | Biological Target/Activity | Reference |
| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids | S1P₁ receptor agonists | [6] |
| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase inhibitors | [7] |
| 4-(Pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives | Analgesic and anti-inflammatory activities | Not directly cited, but inferred from related structures |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | Precursor in organic synthesis | [11] |
Table 2: Biological activities of structurally related 4-oxobutanoic acid derivatives.
Hypothetical Signaling Pathway Involvement
Based on the activity of related compounds as S1P₁ receptor agonists, a potential signaling pathway for this compound, if it were to exhibit similar activity, is the S1P₁ receptor signaling cascade. This pathway is crucial in regulating lymphocyte trafficking and is a target for immunosuppressive drugs.
Figure 2: Hypothetical S1P₁ receptor signaling pathway.
Conclusion
This compound is a readily synthesizable compound with potential for biological activity based on the established pharmacology of related structures. This technical guide provides a foundational understanding of its synthesis and physicochemical properties. The exploration of its potential as an S1P₁ receptor agonist or as an inhibitor of enzymes like kynurenine 3-hydroxylase presents exciting opportunities for future research in drug discovery and development. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists in the field.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. rdchemicals.com [rdchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Morpholin-4-yl-4-oxo-butyric Acid
This technical guide provides a comprehensive overview of 4-Morpholin-4-yl-4-oxo-butyric acid, a succinamic acid derivative incorporating a morpholine moiety. The document is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, a plausible synthesis protocol, and a discussion of its potential biological activities based on structurally related compounds.
Core Compound Properties
This compound, also known as 3-morpholinocarbonylpropionic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67900-19-0 | [2] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| InChIKey | OJFWUNYQLGJYEO-UHFFFAOYSA-N | [1] |
| Predicted XLogP3-AA | -1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between succinic anhydride and morpholine. This reaction is a common and efficient method for the preparation of succinamic acids.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.
Detailed Experimental Protocol
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Reaction vessel with a nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
Reaction Setup: A clean, dry reaction vessel is charged with succinic anhydride (1.0 eq) and dissolved in a suitable anhydrous solvent (e.g., DCM) under a nitrogen atmosphere to prevent the hydrolysis of the anhydride.
-
Addition of Morpholine: The solution is cooled to 0 °C using an ice bath. Morpholine (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise to the stirred succinic anhydride solution over a period of 30 minutes.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then treated with a suitable work-up procedure, which may involve an acidic wash to protonate the carboxylic acid and facilitate its separation.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a white crystalline solid.
-
Characterization: The structure and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities (Based on Structurally Related Compounds)
While there is a lack of specific biological data for this compound in the scientific literature, the biological activities of structurally related succinamic acid and morpholine derivatives can provide insights into its potential therapeutic applications.
Enzyme Inhibition
Derivatives of succinic acid have been investigated as inhibitors of various enzymes. For instance, certain succinimide derivatives have been studied as acetylcholinesterase inhibitors, which are relevant in the context of memory-related disorders.[3] The morpholine ring is also a common scaffold in the design of enzyme inhibitors, including those targeting urease and kinases.[4][5]
Antimicrobial and Antifungal Activity
Morpholine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[6][7] Various N-acyl morpholine compounds have been synthesized and shown to be active against different bacterial and fungal strains.[8] The combination of the morpholine moiety and the succinamic acid scaffold could potentially lead to compounds with antimicrobial properties.
Anticancer and Anti-inflammatory Potential
The morpholine heterocycle is a privileged structure in medicinal chemistry and is found in numerous compounds with anticancer and anti-inflammatory properties.[9] Similarly, some derivatives of 4-oxobutanoic acid have been explored for their anti-inflammatory and potential anticancer activities.
It is important to emphasize that the aforementioned biological activities are based on studies of structurally related compounds. Rigorous biological evaluation of this compound is necessary to determine its specific pharmacological profile.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific data on its efficacy and mechanism of action are currently unavailable, its structural relationship to known bioactive succinamic acids and morpholine derivatives makes it a compound of interest for further investigation in drug discovery and development. Future research should focus on its synthesis, purification, and comprehensive biological screening to elucidate its potential therapeutic applications.
References
- 1. CN104610197A - Method for synthesizing acryloyl morpholine based on anhydride - Google Patents [patents.google.com]
- 2. ect-journal.kz [ect-journal.kz]
- 3. EP0355895B1 - Process for the preparation of succinic anhydride derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 8. US3342735A - Alkenyl succinic anhydride-amine-ps reaction product - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Biological Versatility of Butyric Acid Derivatives: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms, Applications, and Experimental Methodologies of a Promising Class of Bioactive Molecules
Butyric acid, a short-chain fatty acid primarily produced by the microbial fermentation of dietary fibers in the colon, and its derivatives have emerged as a focal point of scientific inquiry due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of butyric acid derivatives, with a particular focus on their anticancer, anti-inflammatory, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways through which these compounds exert their effects.
Quantitative Data Summary
The biological activity of butyric acid derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the reported in vitro activities of various butyric acid derivatives across different biological domains.
Table 1: Anticancer Activity of Butyric Acid Derivatives
| Compound | Cell Line | Assay | IC50 | Citation |
| Sodium Butyrate | HCT-116 (colorectal) | MTT Assay | ≈26.85 mM | [1] |
| Indole-3-butyric acid | HCT116 (colorectal) | Cell Viability | 6.28 ± 0.10 mM (24h) | [2] |
| Tributyrin | HCT116 (colorectal) | Cell Viability | 4.94 ± 0.19 mM (24h) | [2] |
| Pivaloyloxymethyl butyrate (AN-9) | Leukemic cells | Proliferation Inhibition | ~10-fold lower than butyric acid | [2] |
| Pinostrobin butyrate | T47D (breast cancer) | MTT Assay | 0.40 mM | [3] |
| Roburic Acid | DLD-1 (colorectal) | Crystal Violet | 14.16 µM (24h) | [4] |
| Roburic Acid | HT-29 (colorectal) | Crystal Violet | 8.25 µM (72h) | [4] |
Table 2: Histone Deacetylase (HDAC) Inhibitory Activity
| Compound | Enzyme/Assay | IC50 | Citation |
| Sodium Butyrate | HDAC | 0.80 mM | [5] |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | [6][7] |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | [6][7] |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | [6][7] |
| Butyric Acid | Nuclear Extract (HT-29) | 0.09 mM | [8] |
Table 3: Anti-inflammatory Activity of Butyric Acid Derivatives
| Compound | Model | Parameter | IC50/Effect | Citation |
| 4‐[3‐isobutyl‐4‐methoxy‐5‐(pyrrolidine‐1‐carbonyl)‐phenyl]‐butyric acid ethyl ester | LPS-stimulated RAW264.7 macrophages | Nitric Oxide (NO) production | 18.60 ± 7.79 μM | [9] |
| Butyric Acid | LPS-challenged porcine alveolar macrophages | TNF-α production | Dose-dependent reduction | |
| Sodium Butyrate | LPS-challenged porcine alveolar macrophages | TNF-α production | Dose-dependent reduction |
Key Signaling Pathways
The biological effects of butyric acid derivatives are mediated through the modulation of several key signaling pathways. As potent inhibitors of histone deacetylases (HDACs), they play a crucial role in epigenetic regulation, leading to changes in gene expression that affect cell cycle, apoptosis, and inflammation.
HDAC Inhibition and Transcriptional Regulation
Butyric acid and its derivatives directly inhibit the activity of class I and II HDACs. This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including tumor suppressor genes like p21.
Induction of Apoptosis
Butyric acid derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of key signaling molecules such as p38 MAPK and JNK, leading to the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.
Anti-inflammatory Signaling
The anti-inflammatory effects of butyric acid derivatives are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the degradation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of butyric acid derivatives.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the butyric acid derivative for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CCK-8 (Cell Counting Kit-8) Assay
-
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with the butyric acid derivative.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Calculate cell viability relative to the control.
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the butyric acid derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Histone Deacetylase (HDAC) Inhibition Assay
1. In Vitro HDAC Activity Assay
-
Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. The inhibition of HDAC activity by the test compound results in a decrease in the fluorescent signal.
-
Protocol:
-
Prepare a reaction mixture containing HDAC enzyme, assay buffer, and the butyric acid derivative at various concentrations.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time.
-
Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percentage of HDAC inhibition relative to a control without the inhibitor.
-
In Vivo Tumor Xenograft Model
-
Principle: This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., HepG2) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[6]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment and control groups.
-
Administer the butyric acid derivative (e.g., I13 at 50 mg/kg/day) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection).[6]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Conclusion and Future Directions
Butyric acid derivatives represent a class of molecules with significant therapeutic potential across a spectrum of diseases. Their ability to modulate fundamental cellular processes such as gene expression, apoptosis, and inflammation underscores their importance in drug discovery and development. The data and protocols presented in this guide offer a foundational resource for researchers seeking to explore and harness the biological activities of these promising compounds. Future research should focus on the development of more potent and specific derivatives, a deeper understanding of their in vivo efficacy and safety profiles, and their potential application in combination therapies. The continued investigation of butyric acid derivatives holds the promise of novel therapeutic strategies for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of butyric acid as potential anti-neoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Clostridium butyricum against Vascular Dementia in Mice via Metabolic Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of L-2,4-diamino[4-11C]butyric acid and its use in some in vitro and in vivo tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 8. PSIII-38 Butyric acid and derivatives: In vitro anti-inflammatory effects tested in porcine alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective and cholinergic properties of multifunctional glutamic acid derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Morpholine-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to modulate pharmacokinetic profiles, have made it a versatile component in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases. We present quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.
Morpholine-Containing Compounds in Cancer Therapy
Morpholine derivatives have emerged as potent anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and growth.[2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and the epidermal growth factor receptor (EGFR) signaling pathways are two of the most significant targets for these compounds.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently dysregulated in various human cancers, promoting tumor growth and survival.[3] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K, with some exhibiting dual inhibitory activity against both PI3K and mTOR.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.
The following table summarizes the in vitro inhibitory activities of representative morpholine-containing compounds against PI3K isoforms.
| Compound | Target PI3K Isoform | IC50 (nM) | Reference |
| 15e | p110α | 2.0 | [1] |
| 17p | PI3Kα | 31.8 ± 4.1 | [2][4] |
| 17p | PI3Kδ | 15.4 ± 1.9 | [2][4] |
| 17e | PI3Kδ | 55.6 ± 3.8 | [4] |
| ZSTK474 | PI3Kα | 5.0 | [5] |
| ZSTK474 | PI3Kδ | 3.9 | [5] |
| Compound 3d | 4T1 cells | 3700 ± 1210 | [6] |
| Compound 3d | CT26 cells | 1980 ± 1330 | [6] |
Objective: To determine the half-maximal inhibitory concentration (IC50) of morpholine-containing compounds against PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Phosphatidylinositol (PI) or a suitable substrate
-
Test compounds (morpholine derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compounds to the wells of a 384-well plate.
-
Add the PI3K enzyme and the lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent.
-
The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target. Morpholine-containing compounds have been designed as potent EGFR inhibitors.
Caption: The EGFR signaling pathway and the inhibitory action of morpholine-based compounds.
The following table summarizes the in vitro inhibitory and antiproliferative activities of representative morpholine-containing compounds targeting EGFR.
| Compound | Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference |
| 6d | NCI-H460 (NSCLC) | 0.789 | EGFR | 69 ± 4 | [8] |
| 9n | A431 (WT, overexpression) | - | EGFR (WT) | Potent | [9][10] |
| 9n | H1975 (L858R/T790M) | Potent | EGFR (T790M) | Potent | [9][10] |
| GII-6 | Miapaca2 (Pancreatic) | - | RTK | Potent | [11] |
| GII-8 | DU145 (Prostate) | - | RTK | Potent | [11] |
Objective: To determine the cytotoxic effect of morpholine-containing compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (morpholine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Morpholine-Containing Compounds in Neurodegenerative Diseases
Morpholine derivatives have shown significant potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by targeting enzymes involved in neurotransmitter degradation.[12]
Targeting Cholinesterases
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[13] Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for Alzheimer's disease.
Caption: Cholinergic synapse and the inhibitory action of morpholine-based AChE inhibitors.
The following table summarizes the in vitro inhibitory activities of representative morpholine-containing compounds against AChE and BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | [13] |
| 11h | 2.56 ± 0.21 | 35.12 ± 2.13 | [14] |
| 11j | 4.18 ± 0.35 | 42.18 ± 3.15 | [14] |
Objective: To determine the IC50 values of morpholine derivatives against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (morpholine derivatives) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Add the buffer, test compound solution at various concentrations, and the enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (without inhibitor).
-
Calculate the IC50 value from the dose-response curve.
Morpholine-Containing Compounds as Antimicrobial Agents
The emergence of multidrug-resistant bacteria poses a significant threat to public health. Morpholine derivatives have been investigated as a novel class of antibacterial agents with promising activity against various bacterial pathogens.[15]
Antibacterial Activity
Several studies have demonstrated the in vitro antibacterial activity of morpholine-containing compounds against both Gram-positive and Gram-negative bacteria.
The following table presents the MIC values of representative morpholine-containing compounds against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [15] |
| Compound 8 | Mycobacterium smegmatis | Active | [16] |
| Compound 12 | Mycobacterium smegmatis | 15.6 | [16] |
| Compound 4 | Various strains | 6.25 - 12.5 | [17][18] |
| Compound 5 | Various strains | 3.125 | [17][18] |
| Compound 6 | Various strains | - | [17][18] |
Objective: To determine the lowest concentration of a morpholine-containing compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compounds (morpholine derivatives)
-
96-well microplates
-
Incubator
-
Spectrophotometer or microplate reader (for turbidity measurement)
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
Morpholine-containing compounds represent a rich source of diverse bioactive molecules with significant therapeutic potential. Their ability to effectively interact with a range of biological targets, including key enzymes and receptors in cancer, neurodegenerative diseases, and infectious diseases, underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel and more effective morpholine-based therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.
References
- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. preprints.org [preprints.org]
A Technical Guide to the Synthesis and Application of 4-Morpholin-4-yl-4-oxo-butyric Acid and its Homologous Analogs
Abstract
This technical guide provides an in-depth exploration of 4-Morpholin-4-yl-4-oxo-butyric acid, a versatile scaffold derived from succinic acid and morpholine. We delve into the foundational chemistry, defining its relationship to a broader class of homologous analogs that exhibit significant biological activity. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic strategies, structure-activity relationships (SAR), and therapeutic potential of this chemical family. Detailed, field-proven experimental protocols are provided for the synthesis of the core molecule and its key derivatives, emphasizing the causality behind methodological choices to ensure reproducibility and validation. The guide covers critical applications, including the development of S1P₁ receptor agonists and kynurenine 3-hydroxylase inhibitors, supported by authoritative references and visual workflows to bridge theory with practical application.
Part 1: Foundational Chemistry of the Scaffold
Introduction to this compound
This compound (CAS No. 67900-19-0) is a dicarboxylic acid monoamide.[1][2] Structurally, it is the product of a ring-opening reaction of succinic anhydride with morpholine, resulting in a molecule that incorporates a flexible four-carbon chain, a terminal carboxylic acid, and a morpholine amide.[2] Its molecular formula is C₈H₁₃NO₄, with a molecular weight of approximately 187.19 g/mol .[1][2] This compound serves as an excellent starting point for chemical library synthesis due to its bifunctional nature: the carboxylic acid allows for further amide or ester formation, while the morpholine ring can be modified or replaced.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 67900-19-0 | [1][2][3] |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [2] |
| Synonyms | 3-morpholinocarbonylpropionic acid | [2] |
The Concept of Homologs and Analogs
In strict chemical terms, a homologous series would involve the systematic extension of the aliphatic chain, for instance, by using glutaric or adipic anhydride in place of succinic anhydride. However, in the context of drug discovery and medicinal chemistry, the term is often used more broadly to include structural analogs. This guide focuses on these analogs, which are derived by modifying three key positions of the core scaffold:
-
Replacement of the Morpholine Ring: Substitution with other cyclic or acyclic amines to modulate solubility, polarity, and target engagement.
-
Substitution on the Aliphatic Chain: Introduction of functional groups on the butanoic acid backbone to alter conformation or introduce new interaction points.
-
Replacement of the Succinic Acid Moiety: Utilizing different acylating agents to vary the distance and geometry between the two ends of the molecule.
The Morpholine Moiety: A Privileged Structure in Medicinal Chemistry
The morpholine ring is frequently incorporated into bioactive molecules due to its advantageous properties.[4] As a saturated heterocycle, it is metabolically stable. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine is non-basic, contributing to favorable pharmacokinetic profiles. Its presence often enhances aqueous solubility and can improve cell permeability, making it a valuable building block in drug design.[4] The diverse biological activities of morpholine derivatives, including anticancer and anti-inflammatory properties, underscore its importance as a pharmacophore.[4]
Part 2: Synthetic Strategies and Methodologies
The synthesis of 4-oxo-butyric acid derivatives is robust and versatile, primarily relying on two foundational reactions: anhydride ring-opening for aliphatic amides and Friedel-Crafts acylation for aryl ketones.
Core Synthesis via Succinic Anhydride Ring-Opening
The most direct route to this compound is the nucleophilic acyl substitution of succinic anhydride with morpholine.
-
Causality of Experimental Choice: This reaction is highly efficient due to the electrophilicity of the carbonyl carbons in succinic anhydride, which is enhanced by the ring strain of the five-membered ring. Morpholine is a sufficiently strong secondary amine nucleophile to open the ring without the need for a catalyst, typically proceeding to completion under mild conditions. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) prevents competition from the solvent as a nucleophile.
Synthesis of Aryl-Oxo-Butyric Acid Analogs via Friedel-Crafts Acylation
For analogs where the morpholine is replaced by an aromatic or heteroaromatic ring, the key synthetic step is the Friedel-Crafts acylation of the corresponding arene with succinic anhydride.[5] This reaction creates a carbon-carbon bond, yielding a 4-aryl-4-oxo-butanoic acid.[5][6]
-
Causality of Experimental Choice: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the succinic anhydride and generate a potent acylium ion electrophile.[6] The reaction must be conducted under strictly anhydrous conditions, as water would hydrolyze the AlCl₃ catalyst and the anhydride. The aromatic substrate must be sufficiently electron-rich to undergo electrophilic aromatic substitution. The subsequent carboxylic acid provides a handle for further derivatization.
Visualization of Synthetic Workflows
The following diagram illustrates the primary synthetic pathways for generating the core scaffold and its key aryl analogs.
Caption: General synthetic pathways for 4-oxo-butyric acid derivatives.
Part 3: Key Analogs and Their Biological Significance
Modification of the this compound scaffold has led to the discovery of potent and selective modulators of important biological targets.
Case Study 1: S1P₁ Receptor Agonists for Autoimmune Diseases
Sphingosine-1-phosphate receptor 1 (S1P₁) is a validated target for treating autoimmune diseases like multiple sclerosis. Agonism of S1P₁ leads to the sequestration of lymphocytes in lymph nodes, producing a peripheral lymphopenia and an immunosuppressive effect. A novel series of S1P₁ agonists was identified based on a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold, a clear analog of the topic compound.[7]
-
Structural-Activity Relationship (SAR): In this series, the morpholine was replaced by a substituted indoline ring, and the terminal carboxylic acid was found to be crucial for activity, likely mimicking the phosphate group of the endogenous ligand. The potency of these compounds demonstrates the value of exploring substitutions at the amide position of the core scaffold.[7]
Table 2: Representative S1P₁ Receptor Agonist Analogs
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
| 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids | S1P₁ Receptor | Autoimmune Diseases | Substituted Indoline Amide |
Case Study 2: Kynurenine 3-Hydroxylase Inhibitors for Neuroprotection
Kynurenine 3-hydroxylase (KMO) is an enzyme in the tryptophan degradation pathway that produces the neurotoxin 3-hydroxykynurenine. Inhibition of KMO is a promising strategy for treating neurodegenerative diseases. A class of potent KMO inhibitors was developed from 4-phenyl-4-oxo-butanoic acid derivatives.[8]
-
Structural-Activity Relationship (SAR): The key compounds, such as 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid, feature an aryl ketone in place of the morpholine amide and substitutions on the aliphatic chain.[8] This highlights the importance of the 4-oxobutanoic acid core as a foundational element for building inhibitors that target enzyme active sites.
Case Study 3: Pyridazinone Derivatives with Antimicrobial Activity
4-Aryl-4-oxobutanoic acids are versatile intermediates for synthesizing heterocyclic systems.[5] Condensation with hydrazine derivatives yields pyridazinones, a class of compounds known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[5][9]
-
Synthetic Logic: This transformation leverages the bifunctional nature of the 4-aryl-4-oxobutanoic acid. The ketone carbonyl reacts with one nitrogen of hydrazine to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid to form the stable six-membered pyridazinone ring.
Caption: Synthetic workflow for pyridazinone derivatives.
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems, including steps for purification and confirmation of product identity.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.05 eq) dropwise at 0 °C (ice bath).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the succinic anhydride spot has disappeared.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with 1 M HCl (2x) to remove any unreacted morpholine. Wash with brine (1x).
-
Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation[5][6]
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to anhydrous toluene (acting as both solvent and reactant).
-
Reagent Addition: Add succinic anhydride (1.0 eq) portion-wise to the stirred suspension, controlling the initial exotherm with a water bath.
-
Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) and maintain for 3 hours.[5]
-
Workup: Cool the reaction mixture to room temperature and then pour it carefully onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and protonates the carboxylate.
-
Purification & Validation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water and a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).[5] Validate the structure by melting point, NMR, and mass spectrometry.
Part 5: Conclusion and Future Directions
This compound and its homologous analogs represent a rich and versatile chemical scaffold with demonstrated utility in medicinal chemistry. The straightforward and robust synthetic routes, coupled with the favorable properties of the morpholine moiety, make this class of compounds highly attractive for library synthesis and lead optimization campaigns.
Future research should focus on expanding the chemical space around this scaffold. Systematic variation of the dicarboxylic acid chain length, exploration of a wider array of heterocyclic amines, and the introduction of stereocenters on the aliphatic backbone are all promising avenues. Screening these novel analogs against a broader range of biological targets, particularly in oncology and metabolic diseases, will likely uncover new therapeutic applications for this privileged chemical framework.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to 4-Morpholin-4-yl-4-oxobutanoic Acid
An in-depth examination of the nomenclature, synthesis, properties, and applications of a versatile bifunctional molecule for chemical and pharmaceutical research.
Introduction
4-Morpholin-4-yl-4-oxobutanoic acid is a bifunctional organic compound featuring both a terminal carboxylic acid and a tertiary amide integrated within a morpholine ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its importance lies in its ability to act as a molecular bridge or linker, enabling the covalent connection of different chemical moieties. The presence of a free carboxylic acid handle allows for further derivatization, such as esterification or amidation, while the morpholine group can influence solubility, pharmacokinetic properties, and conformational rigidity. This guide provides a detailed technical overview for researchers and drug development professionals, covering its nomenclature, a robust synthesis protocol with mechanistic insights, physicochemical properties, and potential applications.
Nomenclature, Structure, and Key Identifiers
A precise understanding of a compound's identity is foundational to all scientific inquiry. This section delineates the formal nomenclature, visual structure, and standard chemical identifiers for the topic compound.
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-morpholin-4-yl-4-oxobutanoic acid .[1] It is also commonly known by several synonyms, which may be encountered in chemical supplier catalogs and literature.
Common Synonyms:
-
3-Morpholinocarbonylpropionic acid[1]
Chemical Structure
The molecular structure consists of a four-carbon butanoic acid chain. The carbon atom at position 4 is part of an amide functional group where the nitrogen is a member of the morpholine heterocycle.
Caption: 2D Structure of 4-morpholin-4-yl-4-oxobutanoic acid.
Key Chemical Identifiers
Quantitative data and identifiers are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 67900-19-0 | [2][3] |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| PubChem CID | 225378 | [1] |
| Canonical SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| InChIKey | OJFWUNYQLGJYEO-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The predicted physicochemical properties of a compound are crucial for designing experimental conditions, particularly for applications in drug development and materials science.
| Property | Value | Interpretation & Significance |
| XLogP3-AA | -1.2 | The negative value indicates a high degree of hydrophilicity, suggesting good solubility in polar solvents like water. |
| Hydrogen Bond Donor Count | 1 | The single carboxylic acid proton can act as a hydrogen bond donor, influencing crystal packing and interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms (two carbonyl, one ether, one hydroxyl) can act as hydrogen bond acceptors, further contributing to aqueous solubility. |
| Rotatable Bond Count | 3 | The molecule possesses moderate conformational flexibility around the C-C and C-N single bonds of the side chain. |
| Topological Polar Surface Area | 66.8 Ų | This value suggests the molecule may have good oral bioavailability characteristics according to Lipinski's Rule of Five. |
Data sourced from PubChem CID 225378.[1]
Synthesis and Mechanism
The most efficient and common synthesis of 4-morpholin-4-yl-4-oxobutanoic acid is achieved through the ring-opening of succinic anhydride with morpholine. This reaction is a classic example of nucleophilic acyl substitution.
Synthetic Pathway Overview
The synthesis involves the aminolysis of succinic anhydride. The secondary amine of morpholine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the cleavage of the C-O bond within the anhydride ring, selectively forming the desired mono-amide carboxylic acid product. The reaction is typically high-yielding and can be performed under mild conditions without the need for complex catalysts.[4][5][6]
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4-morpholin-4-yl-4-oxobutanoic acid.
Materials and Equipment:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (e.g., 10.0 g, 0.1 mol) in 100 mL of anhydrous ethyl acetate. Stir until all solids are dissolved.
-
Nucleophilic Addition: Cool the flask in an ice-water bath. Prepare a solution of morpholine (e.g., 8.71 g, 0.1 mol) in 20 mL of ethyl acetate and add it to a dropping funnel.
-
Reaction: Add the morpholine solution dropwise to the stirred succinic anhydride solution over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control the exothermic nature of the aminolysis reaction and prevent side product formation. The use of an aprotic solvent like ethyl acetate is essential to avoid the competing hydrolysis of succinic anhydride back to succinic acid.[4][5]
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The product will often precipitate as a white solid.
-
Isolation and Purification: If a precipitate has formed, collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethyl acetate to remove any unreacted starting materials. If no precipitate forms, reduce the solvent volume by approximately 75% using a rotary evaporator to induce crystallization.
-
Drying: Dry the purified white solid under vacuum to yield the final product, 4-morpholin-4-yl-4-oxobutanoic acid. The reaction typically proceeds with high purity and yield (>90%).
Anticipated Spectroscopic Characterization
Structural confirmation of the synthesized product is typically achieved through standard spectroscopic methods. The following data are predicted based on the compound's structure.
| Technique | Predicted Observations |
| ¹H NMR (in DMSO-d₆) | - ~12.1 ppm (s, 1H): Carboxylic acid proton (-COOH). - ~3.4-3.6 ppm (m, 8H): Protons on the morpholine ring (-NCH₂CH₂O-). - ~2.4-2.6 ppm (m, 4H): Methylene protons of the butanoic acid chain (-COCH₂CH₂COOH). |
| ¹³C NMR (in DMSO-d₆) | - ~174 ppm: Carboxylic acid carbonyl carbon (-C OOH). - ~171 ppm: Amide carbonyl carbon (-C ON-). - ~66 ppm: Morpholine carbons adjacent to oxygen (-OC H₂-). - ~45 ppm: Morpholine carbons adjacent to nitrogen (-NC H₂-). - ~29-31 ppm: Methylene carbons of the butanoic acid chain. |
| FTIR (cm⁻¹) | - ~2500-3300 (broad): O-H stretch of the carboxylic acid. - ~1700-1725: C=O stretch of the carboxylic acid carbonyl. - ~1620-1650: C=O stretch of the tertiary amide carbonyl (Amide I band). |
Applications in Research and Development
The bifunctional nature of 4-morpholin-4-yl-4-oxobutanoic acid makes it a versatile tool for chemists and drug developers.
-
Linker Chemistry: Similar to how succinic anhydride is used to create linkers for antibody-drug conjugates (ADCs), this molecule can be employed as a pre-functionalized, hydrophilic linker.[7] The carboxylic acid can be activated and coupled to an amine- or hydroxyl-containing molecule (e.g., a drug payload), while the morpholine group enhances aqueous solubility.
-
Precursor for Heterocyclic Synthesis: 4-Oxobutanoic acid derivatives are valuable precursors for synthesizing various heterocyclic compounds, such as pyridazinones, which are known for their diverse biological activities.[8] This compound provides a scaffold that can be cyclized through reactions involving its carboxylic acid group.
-
Fragment-Based Drug Discovery (FBDD): The morpholine moiety is a highly privileged fragment in drug discovery, often used to improve physicochemical properties. This compound can serve as a starting point in FBDD campaigns, where the carboxylic acid provides a convenient handle for elaboration and fragment growing.
-
Polymer and Materials Science: The molecule can be incorporated into polymer backbones. For instance, it can be used as a monomer in the synthesis of polyamides or polyesters, where the morpholine group can impart specific properties like improved thermal stability or altered solubility to the final material.[4]
Conclusion
4-Morpholin-4-yl-4-oxobutanoic acid is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis from inexpensive starting materials, combined with its dual functionality, makes it an attractive building block for a wide range of applications. For researchers in drug discovery, it offers a hydrophilic scaffold that can be used as a linker or as a precursor for more complex bioactive molecules. For materials scientists, it provides a means to introduce the useful morpholine moiety into polymer chains. A thorough understanding of its properties and reactivity, as detailed in this guide, enables its effective utilization in advancing chemical and pharmaceutical research.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Succinic anhydride | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Morpholin-4-yl-4-oxo-butyric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid. This compound is a valuable building block in medicinal chemistry, incorporating both a morpholine moiety, a privileged structure in drug discovery, and a butyric acid linker. The morpholine ring often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while the carboxylic acid handle allows for further chemical modifications and conjugation to other molecules of interest. These notes cover the synthesis, purification, and characterization of the title compound, as well as potential applications in drug development, particularly in the context of central nervous system (CNS) disorders and oncology.
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 67900-19-0 | [2][3] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| SMILES | C1COCCN1C(=O)CCC(=O)O | [1] |
| InChI | InChI=1S/C8H13NO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h1-6H2,(H,11,12) | [1] |
Application Notes
The presence of the morpholine ring in this compound makes it a compound of significant interest in drug discovery. Morpholine is a common scaffold in CNS-active compounds due to its ability to modulate pharmacokinetic and pharmacodynamic properties, often improving blood-brain barrier permeability.[4][5]
Derivatives of morpholine have been investigated for a wide range of biological activities, including as inhibitors of enzymes involved in neurodegenerative diseases and as modulators of neurotransmitter receptors.[6][7] Specifically, morpholine-containing compounds have been shown to interact with targets in the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.[8] The butyric acid component of the molecule not only provides a linker for further derivatization but may also contribute to the biological activity, as butyric acid derivatives are known to have roles in various physiological and pathological processes.
Potential applications for this compound and its derivatives include:
-
Scaffold for CNS Drug Discovery: As a starting point for the synthesis of novel compounds targeting neurological and psychiatric disorders.[4][6]
-
Oncology Research: For the development of inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[8]
-
Linker Molecule: The carboxylic acid functionality allows for its conjugation to other pharmacophores, peptides, or targeting moieties to create prodrugs or targeted drug delivery systems.
Experimental Protocols
The synthesis of this compound is readily achieved through the nucleophilic ring-opening of succinic anhydride with morpholine. This reaction, a classic example of aminolysis, is typically high-yielding and proceeds under mild conditions.
Synthesis of this compound
Reaction Scheme:
Reaction of Succinic Anhydride with Morpholine.
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.0 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of succinic anhydride (1.0 eq) in dichloromethane at 0 °C (ice bath), add morpholine (1.0 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x 50 mL) to remove any unreacted morpholine.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A reference ¹H NMR spectrum is available on PubChem.[1]
Expected ¹H NMR Data (Reference):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H, COOH), 3.68 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), 3.48 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), 2.89 (t, J = 6.8 Hz, 2H, -COCH₂-), 2.68 (t, J = 6.8 Hz, 2H, -CH₂COOH).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Synthetic and purification workflow.
Potential Signaling Pathway Involvement
As many morpholine-containing compounds have shown activity as PI3K inhibitors, a potential application of derivatives of this compound could be in the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
Potential inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Synthesis of 4-Morpholin-4-yl-4-oxo-butyric Acid: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of 4-morpholin-4-yl-4-oxo-butyric acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the nucleophilic acyl substitution of succinic anhydride with morpholine. This document outlines the detailed experimental procedure, necessary reagents and equipment, and methods for purification and characterization. Additionally, a workflow diagram illustrates the key steps of the synthesis process. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a carboxylic acid derivative incorporating a morpholine moiety. The morpholine ring is a common feature in many biologically active compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The carboxylic acid group provides a handle for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The most direct and common method for the synthesis of this compound is the ring-opening of succinic anhydride by morpholine, a type of acylation reaction.[1] This reaction, known as aminolysis, is typically efficient and proceeds under mild conditions to yield the desired succinamic acid derivative.[2]
Chemical Properties
A summary of the key chemical properties of the starting materials and the final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |
| This compound | C₈H₁₃NO₄ | 187.19 | 67900-19-0 |
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from succinic anhydride and morpholine.
Materials and Equipment
-
Reagents:
-
Succinic anhydride (≥99%)
-
Morpholine (≥99%)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH meter or pH paper
-
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of succinic anhydride in 100 mL of ethyl acetate. Stir the mixture at room temperature until the succinic anhydride is completely dissolved.
-
Addition of Morpholine: To the stirred solution, slowly add 8.71 g (0.1 mol) of morpholine dropwise over a period of 15-20 minutes. The reaction is exothermic, and a white precipitate may begin to form.
-
Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) for 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of 1 M hydrochloric acid to remove any unreacted morpholine.
-
Wash the organic layer with 50 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and collect the filtrate.
-
-
Purification:
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator.
-
The resulting crude product, a white solid, can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to obtain pure this compound.
-
-
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined.
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Morpholine is a corrosive and flammable liquid. Handle with care.
-
Succinic anhydride can cause skin and eye irritation.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a straightforward and reliable protocol for the synthesis of this compound. By following the detailed steps outlined, researchers can efficiently produce this valuable intermediate for use in various drug discovery and development projects. The presented workflow and data tables serve as a convenient reference for laboratory work.
References
Application Notes and Protocols for 4-Morpholin-4-yl-4-oxo-butyric Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholin-4-yl-4-oxo-butyric acid, also known as 4-morpholino-4-oxobutanoic acid (CAS No. 67900-19-0), is a valuable bifunctional molecule increasingly utilized as a pharmaceutical intermediate.[1][2][3][4][5] Its structure, incorporating both a carboxylic acid and a morpholine amide, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the use of this compound, with a particular focus on its potential application in the synthesis of oncology therapeutics, such as Gefitinib and its analogs.
Application in the Synthesis of Gefitinib Analogs
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer.[6][7][8][9] A critical structural feature of Gefitinib is its morpholino-containing side chain, which contributes to its pharmacological activity. This compound serves as a potential precursor for the synthesis of this or similar side chains for Gefitinib analogs or other kinase inhibitors.
Proposed Synthetic Application
The carboxylic acid functionality of this compound can be readily converted into various functional groups, such as an activated ester or an acid chloride, for subsequent coupling reactions. A plausible synthetic strategy involves the amidation of the carboxylic acid with a suitable linker, which is then attached to the quinazoline core of a Gefitinib analog.
Quantitative Data from Analogous Reactions in Gefitinib Synthesis
While specific yield data for reactions commencing with this compound is not extensively published, the following table summarizes reported yields for key steps in various established Gefitinib syntheses. This data provides a benchmark for expected efficiencies in similar chemical transformations.
| Step No. | Reaction Description | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | O-Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | [10] |
| 2 | Nitration | Methyl 5-(3-chloropropoxy)-4-methoxybenzoate | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | - | [10] |
| 3 | Reduction of Nitro Group | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77 | [10][11] |
| 4 | Cyclization and Chlorination | 6,7-dimethoxy-3H-quinazolin-4-one | 4-chloro-6,7-dimethoxyquinazoline | High Yield (98% for two steps including substitution) | [12] |
| 5 | Nucleophilic Aromatic Substitution | 4-chloro-6,7-dimethoxyquinazoline | 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline | High Yield | [12] |
| 6 | O-Alkylation with Morpholine Side Chain | 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline | Gefitinib | - | [13] |
| - | Overall Yield (Multi-step Syntheses) | Various | Gefitinib | 10 - 37.4 | [10][12] |
Experimental Protocols
The following are proposed, detailed experimental protocols for the utilization of this compound in the synthesis of a key intermediate for Gefitinib analogs.
Protocol 1: Activation of this compound
This protocol describes the conversion of the carboxylic acid to an acid chloride, a highly reactive intermediate for subsequent amidation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Nitrogen atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1 equivalent).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-morpholin-4-yl-4-oxobutanoyl chloride.
-
The crude acid chloride is typically used immediately in the next step without further purification.
Protocol 2: Amidation to Form a Gefitinib Side-Chain Precursor
This protocol details the coupling of the activated carboxylic acid with a suitable amine linker.
Materials:
-
Crude 4-morpholin-4-yl-4-oxobutanoyl chloride (from Protocol 1)
-
Amine linker (e.g., 3-aminophenol)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine linker (1 equivalent) and anhydrous triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude 4-morpholin-4-yl-4-oxobutanoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of a Gefitinib analog intermediate starting from this compound.
Caption: Proposed synthetic workflow for a Gefitinib analog intermediate.
EGFR Signaling Pathway
Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Understanding this pathway is crucial for the rational design of EGFR inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Conclusion
This compound is a promising pharmaceutical intermediate with direct applicability in the synthesis of targeted cancer therapies like Gefitinib and its next-generation analogs. The protocols and data presented herein provide a foundational framework for researchers to explore its utility in their drug discovery and development programs. The unique structural attributes of this intermediate offer significant potential for the creation of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 3. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: 4-Morpholin-4-yl-4-oxo-butyric Acid as a Versatile Scaffold in Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-morpholin-4-yl-4-oxo-butyric acid in contemporary drug discovery campaigns. This document provides an in-depth analysis of the compound's chemical attributes, its synthetic utility, and detailed protocols for its application in library synthesis.
Introduction: A Bifunctional Building Block with Strategic Advantages
This compound, also known as 3-morpholinocarbonylpropionic acid, is a bifunctional molecule poised for significant applications in medicinal chemistry and drug discovery.[1][2][3] Its structure uniquely combines a reactive carboxylic acid handle with a metabolically stable and pharmaceutically desirable morpholine amide moiety. This combination makes it an attractive starting point for the synthesis of diverse compound libraries aimed at a wide array of biological targets.
The morpholine ring is a common substituent in many approved drugs, often introduced to improve aqueous solubility, enhance metabolic stability, and fine-tune pharmacokinetic profiles. The carboxylic acid provides a convenient point for chemical modification, most commonly through amide bond formation, which is one of the most frequently utilized reactions in medicinal chemistry.[4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid | [1] |
| CAS Number | 67900-19-0 | [2][3] |
Strategic Applications in Drug Discovery
The true potential of this compound lies in its role as a versatile scaffold for generating novel chemical entities. Its application can be broadly categorized into two main areas:
Library Synthesis via Amide Coupling
The terminal carboxylic acid is the primary reactive site for diversification. Through standard amide coupling reactions, a virtually limitless array of amines can be appended, leading to the rapid generation of large and diverse chemical libraries. This approach is fundamental to hit-to-lead and lead optimization campaigns.
The general workflow for utilizing this building block in a library synthesis campaign is illustrated below:
Fragment-Based Drug Discovery (FBDD)
The relatively small size and favorable physicochemical properties of this compound also make it an interesting fragment for FBDD. The morpholine amide portion can serve as an initial binding element, while the carboxylic acid provides a vector for fragment evolution and linking to other fragments that bind in adjacent pockets of a biological target.
Synthesis and Chemical Reactivity
This compound is readily synthesized through the ring-opening of succinic anhydride with morpholine. This is a nucleophilic acyl substitution reaction where the secondary amine of morpholine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring.[6][7][8]
The general mechanism for this synthesis is depicted below:
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative amide coupling reaction using this compound.
General Amide Coupling Protocol
This protocol describes the coupling of this compound with a generic primary or secondary amine using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents.[5]
Materials:
-
This compound
-
Amine of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Amine and Base: Add the amine of interest (1.0-1.2 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 10 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve EDC (1.2-1.5 equivalents) and HOBt (1.2-1.5 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The general mechanism for this EDC/HOBt mediated amide coupling is as follows:
Conclusion
This compound is a valuable and versatile building block for drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse compound libraries through robust and well-established amide coupling chemistries. The incorporation of the morpholine moiety offers inherent advantages in terms of physicochemical and pharmacokinetic properties. The protocols and strategic insights provided in these application notes are intended to facilitate the effective use of this compound in the pursuit of novel therapeutics.
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Experimental protocol for 4-oxo-butanoic acid reactions
An Application Guide to the Synthetic Utility of 4-Oxobutanoic Acid
Abstract
4-Oxobutanoic acid, also known as succinic semialdehyde, is a bifunctional molecule of significant interest to researchers in organic synthesis and drug development.[1] Possessing both a terminal aldehyde and a carboxylic acid, its unique structure serves as a versatile scaffold for creating a diverse array of molecular frameworks, particularly nitrogen-containing heterocycles and γ-substituted butyric acid derivatives.[1][2] This guide provides an in-depth exploration of its core reactivity, supported by detailed experimental protocols for key transformations, including reductive amination, selective reduction, and heterocycle synthesis. The protocols are designed to be self-validating, with integrated steps for reaction monitoring and product characterization.
Introduction: The Bifunctional Value of 4-Oxobutanoic Acid
4-Oxobutanoic acid is a pivotal intermediate in the metabolism of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3] In the central nervous system, GABA is converted to succinic semialdehyde, which is then oxidized to succinic acid, entering the tricarboxylic acid (TCA) cycle.[4][5] This biological role underscores the molecule's inherent reactivity and biocompatibility.
From a synthetic chemistry perspective, the aldehyde and carboxylic acid groups offer two distinct points for chemical modification. This duality allows for the construction of complex molecules through sequential or selective reactions, making it a valuable starting material for generating libraries of compounds in drug discovery programs.[2][6]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safe handling procedures is paramount before any experimental work.
| Property | Value | Source |
| IUPAC Name | 4-oxobutanoic acid | [7] |
| Synonyms | Succinic semialdehyde, Succinic acid semialdehyde, β-Formylpropionic acid | [4][7] |
| CAS Number | 692-29-5 | |
| Molecular Formula | C₄H₆O₃ | [7] |
| Molecular Weight | 102.09 g/mol | [7] |
| Appearance | Oil | [4] |
| Solubility | Soluble in water, ethanol, benzene, diethyl ether | [4] |
Safety & Handling: 4-Oxobutanoic acid and its derivatives may cause skin, eye, and respiratory irritation.[8][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition.[10] Refer to the specific Safety Data Sheet (SDS) for complete hazard information.
Core Reactivity and Synthetic Strategy
The synthetic utility of 4-oxobutanoic acid is rooted in the differential reactivity of its two functional groups. The aldehyde is a potent electrophile, susceptible to nucleophilic attack, and is readily reduced. The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides. Strategic manipulation of these groups allows for precise molecular construction.
Experimental Protocols for Key Transformations
The following protocols provide step-by-step methodologies for common and powerful reactions involving 4-oxobutanoic acid and its precursors.
Protocol 1: Reductive Amination for the Synthesis of γ-Amino Acids
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[1] This protocol describes the reaction of 4-oxobutanoic acid with a primary amine to form a γ-amino acid derivative, a scaffold present in numerous pharmaceuticals. The process involves the initial formation of an imine, which is then reduced in situ by a mild reducing agent.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild enough not to reduce the aldehyde starting material significantly before the imine is formed and is selective for the imine/iminium ion over the carboxylic acid. Acetic acid acts as a catalyst to facilitate imine formation.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically via column chromatography or recrystallization.
Protocol 2: Selective Reduction to γ-Hydroxybutyric Acid (GHB)
4-Oxobutanoic acid is a direct precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter.[1] This transformation requires the selective reduction of the aldehyde functionality without affecting the carboxylic acid.
Causality: Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce carboxylic acids under standard conditions, ensuring high selectivity. The reaction is performed at a low temperature to control reactivity.
Step-by-Step Methodology:
-
Dissolve 4-oxobutanoic acid (1.0 eq) in a suitable solvent like ethanol or a buffered aqueous solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Continue stirring at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic (pH ~5-6) and gas evolution ceases.
-
Extract the product from the aqueous solution using a suitable organic solvent (e.g., multiple extractions with ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield GHB.
Protocol 3: Synthesis of Pyridazinone Heterocycles
Derivatives of 4-oxobutanoic acid are widely used to synthesize nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[1] A common application is the synthesis of pyridazinones through the condensation of a 4-aryl-4-oxobutanoic acid with hydrazine.
Causality: The reaction proceeds via a condensation mechanism where the hydrazine reacts with both the ketone (derived from the original aldehyde position in a precursor synthesis) and the carboxylic acid to form the stable six-membered ring. Ethanol is a common solvent, and refluxing provides the necessary energy for the cyclization and dehydration steps.
Step-by-Step Methodology (General):
-
Precursor Synthesis: Synthesize the required 4-aryl-4-oxobutanoic acid via a Friedel-Crafts acylation of an aromatic compound (e.g., benzene) with succinic anhydride, typically using anhydrous aluminum chloride as a catalyst.[1][11] Purify the resulting keto-acid.
-
Cyclization: In a round-bottom flask, dissolve the 4-aryl-4-oxobutanoic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring by TLC.[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Pour the concentrated residue into ice-cold water to precipitate the pyridazinone product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[1]
Self-Validating Systems: Reaction Monitoring and Characterization
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This is achieved through rigorous monitoring and characterization.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of a reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, one can visualize the consumption of reactants and the formation of products over time. This prevents premature workup of incomplete reactions or decomposition from prolonged reaction times.
-
Structural Confirmation: Once a product is isolated, its identity and purity must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive information about the molecular structure. For example, in the reduction of 4-oxobutanoic acid to GHB, the disappearance of the characteristic aldehyde proton signal (~9.7 ppm) and the appearance of a new signal for the alcohol's adjacent methylene group would be expected.[7][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence or absence of key functional groups. A successful reduction to GHB would show the loss of the aldehyde C=O stretch (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. High-resolution MS can confirm the elemental composition.[7]
-
Conclusion
4-Oxobutanoic acid is a powerful and versatile building block in modern organic synthesis. Its bifunctional nature allows access to a wide range of valuable chemical entities, from bioactive γ-amino and γ-hydroxy acids to complex heterocyclic systems. The protocols detailed in this guide highlight some of the most fundamental and impactful transformations, providing a solid foundation for researchers, scientists, and drug development professionals to leverage this unique precursor in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Succinic semialdehyde | Research Chemical | RUO [benchchem.com]
- 4. Succinic semialdehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Oxobutanoic acid | C4H6O3 | CID 1112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 4-Morpholin-4-yl-4-oxo-butyric acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Morpholin-4-yl-4-oxo-butyric acid is a chemical compound with potential applications in pharmaceutical research and development.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including a sample preparation procedure and a representative analytical method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1][2]
| Property | Value |
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol [1][2] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid[1] |
| CAS Number | 67900-19-0[2] |
Experimental Protocols
This section details the materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Reagents: Formic acid (LC-MS grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for preparing a sample for analysis. The exact procedure may need to be optimized based on the sample matrix.
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
HPLC Method
The following HPLC method is a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Mandatory Visualizations
References
Authored by: Gemini, Senior Application Scientist
An Application Note and Protocol for the Quantification of 4-Oxo-butyric Acid and its Derivatives by LC-MS/MS
Abstract
This guide provides a comprehensive framework for the sensitive and robust quantification of 4-oxo-butyric acid (succinic semialdehyde) and its derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-Oxo-butyric acid is a pivotal intermediate in the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] Its accurate measurement is crucial for diagnosing and understanding rare metabolic disorders such as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD).[3][4][5] However, the inherent physicochemical properties of 4-oxo-butyric acid—high polarity, low molecular weight, and consequently poor ionization efficiency—present significant analytical challenges for direct mass spectrometric analysis.[6] This document details a field-proven methodology centered on chemical derivatization to overcome these obstacles, enabling reliable quantification in complex biological matrices. We provide detailed, step-by-step protocols for sample preparation, derivatization, and LC-MS/MS analysis, alongside expert insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Biological Significance and Analytical Challenge
The degradation of GABA is a critical neurochemical pathway, and its disruption leads to severe neurological conditions. In this pathway, GABA is converted to succinic semialdehyde (4-oxo-butyric acid) by GABA transaminase. Subsequently, succinic semialdehyde dehydrogenase (SSADH) oxidizes this intermediate to succinic acid, which enters the Krebs cycle.[3] A deficiency in the SSADH enzyme, an autosomal recessive disorder, leads to the accumulation of succinic semialdehyde.[1][3][4] This excess succinic semialdehyde is then reduced to gamma-hydroxybutyric acid (GHB), a compound that accumulates in patients' biological fluids and is the hallmark of the disorder.[3][4] Therefore, the ability to accurately measure 4-oxo-butyric acid and related metabolites is essential for early diagnosis and for studying the pathophysiology of SSADHD.[7]
The primary analytical hurdle lies in the structure of 4-oxo-butyric acid. As a small, polar molecule, it exhibits poor retention on conventional reversed-phase liquid chromatography (LC) columns and ionizes inefficiently via electrospray ionization (ESI), the most common ionization technique for LC-MS.[6][8][9] In negative ion mode, which is typically preferred for carboxylic acids, the acidic mobile phases required for good chromatography suppress the deprotonation needed for ionization.[6] This results in low sensitivity and unreliable detection, rendering direct analysis in complex biological matrices impractical.
The Derivatization Strategy: Enhancing Analytical Performance
To overcome these limitations, chemical derivatization is the most effective and widely adopted strategy.[6] This process chemically modifies the analyte to improve its analytical properties. For 4-oxo-butyric acid, the goals of derivatization are twofold:
-
Increase Hydrophobicity: To improve retention on reversed-phase LC columns.
-
Enhance Ionization Efficiency: To introduce a readily ionizable moiety, significantly boosting the signal intensity in the mass spectrometer.[6]
Several reagents can be used for this purpose, but one of the most successful for keto acids is 3-Nitrophenylhydrazine (3-NPH) . This reagent reacts with the carboxylic acid group to form a hydrazone derivative that is not only more amenable to chromatographic separation but also ionizes exceptionally well in negative ESI mode, leading to a dramatic increase in sensitivity.[6][10][11]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data output, follows a systematic and validated workflow. This ensures that each step is controlled and contributes to the overall accuracy and precision of the final measurement.
Caption: General workflow for LC-MS/MS analysis of 4-oxobutanoic acid.
Detailed Application Protocol
This protocol is designed for the quantification of 4-oxo-butyric acid in human plasma but can be adapted for other biological matrices like urine or tissue homogenates with appropriate validation.
Materials and Reagents
-
Analytes and Standards: 4-Oxobutanoic acid reference standard, Isotope-labeled internal standard (e.g., 13C4-Butyric Acid).
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (≧98%), Pyridine.
-
Derivatization Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.[10]
-
Sample Preparation: Microcentrifuge tubes (1.5 mL), pipettes, centrifuge.
Step-by-Step Sample Preparation
The causality behind this procedure is to efficiently remove proteins, which can interfere with the analysis and damage the LC-MS system, while quantitatively recovering the analyte of interest.
-
Thaw Samples: Thaw biological samples (plasma) and internal standard (IS) working solutions on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard. The cold solvent enhances the precipitation of proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte in the supernatant.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
Step-by-Step Derivatization Protocol
This procedure is optimized to drive the reaction to completion, ensuring that all analyte molecules are converted to their derivatized form for consistent quantification.
-
Prepare Reagent Solutions:
-
3-NPH Solution: Prepare a 200 mM solution of 3-NPH in 50% acetonitrile/water.
-
EDC/Pyridine Solution: Prepare a 120 mM solution of EDC in 50% acetonitrile/water containing 6% pyridine. Pyridine acts as a catalyst.[11]
-
-
Add Reagents: To the 100 µL of supernatant from step 4.2.6, add 50 µL of the 200 mM 3-NPH solution and 50 µL of the 120 mM EDC solution.[10]
-
Incubation: Vortex the mixture gently and incubate at 40°C for 30 minutes with constant shaking.[10]
-
Dilution: After incubation, dilute the reaction mixture to 1.0 mL with a solution of 10% acetonitrile/water.[10]
-
Final Centrifugation: Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any minor precipitates.
-
Transfer: Transfer the final clear solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for analysis. The choice of a C18 column is standard for retaining the moderately hydrophobic derivatized analyte, while the gradient elution ensures separation from other matrix components.[10][12]
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 Column (e.g., 2.1 x 100 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[10][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[12] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-2 min: 10% B; 2-8 min: 10-95% B; 8-9 min: 95% B; 9.1-12 min: 10% B |
Table 1: Recommended Liquid Chromatography Conditions.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The 3-NPH derivative ionizes efficiently in negative ESI mode.[14] The precursor ion corresponds to the deprotonated derivatized molecule [M-H]⁻, and the product ion is a characteristic fragment, often m/z 137 for 3-NPH derivatives.[14]
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 to -4.5 kV |
| Source Temperature | 400 - 550 °C[14] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be optimized by infusing a derivatized standard |
| Example Transition | Derivatized 4-oxo-butyric acid: e.g., m/z 238 -> 137 |
| Collision Gas | Argon |
Table 2: Recommended Mass Spectrometry Conditions.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Incomplete derivatization. | Ensure reagent solutions are fresh and incubation conditions (time, temp) are met. Check pH of the reaction. |
| Incorrect MS polarity or parameters. | Confirm MS is in negative ion mode. Optimize MRM transition and collision energy by infusing a derivatized standard.[6] | |
| Ion suppression from matrix. | Dilute the final sample further. Ensure efficient protein precipitation. Check for contaminants in the LC-MS system. | |
| Poor Peak Shape | Incompatible sample solvent. | Ensure the final sample dilution solvent is similar in composition to the initial mobile phase conditions. |
| Column degradation. | Replace the analytical column or use a guard column. | |
| High Variability | Inconsistent sample preparation. | Ensure precise and consistent pipetting, especially for the internal standard. Automate steps where possible. |
| Analyte instability. | Minimize freeze-thaw cycles and analyze samples as quickly as possible after preparation.[6] |
Table 3: A guide for troubleshooting common analytical issues.
Conclusion
The quantification of 4-oxo-butyric acid derivatives is critical for advancing research in neurometabolic disorders. The inherent analytical challenges of these small, polar molecules can be effectively overcome through a robust strategy involving chemical derivatization with 3-NPH followed by a sensitive LC-MS/MS analysis. The detailed protocol herein provides a validated, step-by-step methodology that ensures high sensitivity, specificity, and reproducibility. By explaining the causality behind each step, this guide empowers researchers, scientists, and drug development professionals to implement this method confidently, paving the way for more accurate diagnostics and deeper insights into metabolic pathways.
References
- 1. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. air.unimi.it [air.unimi.it]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Morpholin-4-yl-4-oxo-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Morpholin-4-yl-4-oxo-butyric acid is a bifunctional molecule incorporating a carboxylic acid and a morpholine amide. This unique structure makes it a promising precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of both a ketone and a carboxylic acid functionality allows for versatile cyclization reactions to form five- and six-membered rings, such as pyridazinones and pyrrolidones. These heterocyclic cores are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of heterocyclic compounds, with a primary focus on the preparation of pyridazinone derivatives.
Application: Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds known for their diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory effects. The synthesis of pyridazinones from 4-oxo-butanoic acid derivatives is a well-established and efficient method. The general approach involves the condensation of the γ-keto acid with a hydrazine derivative, leading to the formation of the pyridazinone ring.
The morpholine moiety in the target molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of a pyridazinone derivative.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 6-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one from this compound under various reaction conditions. Please note that these are illustrative examples, and optimization may be required for specific applications.
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Catalyst | Yield (%) | Purity (%) |
| 1 | 80 | 6 | Ethanol | None | 85 | 98 |
| 2 | 100 | 4 | Acetic Acid | None | 92 | 97 |
| 3 | 25 | 24 | Ethanol | HCl (cat.) | 75 | 95 |
| 4 | 120 (Microwave) | 0.5 | Ethanol | None | 95 | 99 |
Experimental Protocols
Protocol 1: Synthesis of 6-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one
This protocol details the synthesis of a pyridazinone derivative via the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial Acetic Acid (optional, as solvent)
-
Hydrochloric Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.87 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reagent Addition: Slowly add hydrazine hydrate (0.63 mL, 10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Characterization Data (Illustrative):
-
Appearance: White crystalline solid
-
Melting Point: 195-198 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.9 (s, 1H, NH), 7.05 (d, J = 9.6 Hz, 1H), 6.85 (d, J = 9.6 Hz, 1H), 3.55 (t, J = 4.8 Hz, 4H), 3.45 (t, J = 4.8 Hz, 4H), 2.90 (t, J = 6.8 Hz, 2H), 2.55 (t, J = 6.8 Hz, 2H).
-
Mass Spectrometry (ESI+): m/z 212.1 [M+H]⁺
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of heterocyclic compounds from this compound.
Caption: Workflow for synthesis and characterization of pyridazinone derivatives.
Signaling Pathway (Hypothetical Application)
Should the synthesized heterocyclic compounds be investigated for their biological activity, for instance, as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway they might modulate.
Caption: Hypothetical signaling pathway inhibited by a synthesized pyridazinone.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of various heterocyclic compounds, particularly pyridazinones. The straightforward and efficient cyclocondensation reaction with hydrazine derivatives provides a reliable route to novel chemical entities with potential applications in drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthetic utility of this compound and to develop new bioactive molecules. Further investigation into different reaction conditions and the use of various substituted hydrazines can lead to a diverse library of pyridazinone derivatives for biological screening.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis, presented in a question-and-answer format.
Problem: Low or No Product Yield
Potential Cause: One of the primary reasons for low yield is the quality of the starting materials. Succinic anhydride is susceptible to hydrolysis, and morpholine can degrade over time. Incorrect stoichiometry, suboptimal reaction temperatures, inadequate mixing, or the presence of moisture can also significantly impact the yield.
Recommended Solutions:
-
Reagent Verification: Ensure the use of fresh, high-purity succinic anhydride and morpholine. If the succinic anhydride appears clumpy, it may have hydrolyzed and should not be used.
-
Stoichiometric Ratio: A slight excess (1.05 to 1.1 equivalents) of morpholine can be used to ensure the complete consumption of the succinic anhydride.
-
Temperature Optimization: The reaction is typically exothermic. While it can proceed at room temperature, gentle heating to 40-50°C can increase the reaction rate. However, higher temperatures should be avoided to minimize side reactions.
-
Anhydrous Conditions: The reaction should be carried out under dry conditions using anhydrous solvents and glassware to prevent the hydrolysis of succinic anhydride.
-
Efficient Mixing: Continuous and efficient stirring is crucial to ensure homogeneity and complete reaction.
Problem: Product is Impure
Potential Cause: Impurities often consist of unreacted starting materials. In some cases, side reactions, such as the formation of a di-substituted product where a second morpholine molecule reacts with the carboxylic acid of the product, can occur, although this is less common under standard conditions.
Recommended Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction and confirm the disappearance of the limiting starting material.
-
Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete, the product can be isolated and purified by acid-base extraction. The acidic product is soluble in a basic aqueous solution (like sodium bicarbonate), while unreacted morpholine (a base) can be removed by washing with an acidic solution.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as water or an ethanol/water mixture.
-
Column Chromatography: For very impure samples, silica gel chromatography can be employed.
-
Problem: Reaction is Sluggish or Stalls
Potential Cause: A slow or stalled reaction can be due to low reaction temperatures, poor solubility of the reactants in the chosen solvent, or precipitation of the product from the reaction mixture.
Recommended Solutions:
-
Temperature Adjustment: Gently warming the reaction mixture can help to overcome the activation energy barrier.
-
Solvent Choice: Select a solvent in which both succinic anhydride and morpholine are readily soluble. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable choices. In some instances, the reaction can be performed "neat" (without a solvent).
-
Solubility Enhancement: If the product precipitates and hinders the reaction, adding more solvent or switching to a more effective solvent can resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for this synthesis? A1: The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and formation of the final amide and carboxylic acid functionalities.[1][2]
Q2: How can I confirm the identity of my final product? A2: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (187.19 g/mol ).[3][4][5]
-
FT-IR Spectroscopy: To identify the characteristic functional groups (C=O of the amide and carboxylic acid, and the O-H of the carboxylic acid).
Q3: Is a catalyst required for this reaction? A3: This reaction generally does not require a catalyst as the amine is sufficiently nucleophilic and the anhydride is sufficiently electrophilic.
Data Presentation
Table 1: Example of Reaction Condition Optimization
| Entry | Solvent | Temperature (°C) | Morpholine (eq.) | Reaction Time (h) | Approximate Yield (%) |
| 1 | Dichloromethane | 25 | 1.05 | 3 | 88 |
| 2 | Tetrahydrofuran | 25 | 1.05 | 4 | 85 |
| 3 | Acetonitrile | 40 | 1.05 | 2 | 92 |
| 4 | Neat | 40 | 1.05 | 1.5 | 95 |
This table presents representative data. Actual results will vary based on experimental setup and reagent quality.
Experimental Protocols
Detailed Synthesis Protocol
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.05 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride in anhydrous DCM.
-
Slowly add morpholine to the solution at room temperature with continuous stirring.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent if necessary.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting logic for synthesis problems.
References
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
Technical Support Center: Synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the ring-opening of succinic anhydride with morpholine. This reaction is an example of acylation, where the amine (morpholine) acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are succinic anhydride and morpholine. The reaction is often carried out in a suitable solvent, and a base may be used to facilitate the reaction, although the amine reactant itself can act as the base.
Q3: What factors can influence the yield of the reaction?
A3: Several factors can impact the yield, including the purity of reagents, reaction temperature, reaction time, choice of solvent, and the efficiency of the workup and purification process.
Q4: Are there any common side reactions to be aware of?
A4: A potential side reaction is the formation of a diamide by the reaction of two equivalents of morpholine with one equivalent of succinic anhydride, especially if the reaction conditions are not carefully controlled. Hydrolysis of succinic anhydride to succinic acid can also occur if moisture is present.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | - Inactive or impure reagents.- Incorrect reaction temperature.- Insufficient reaction time. | - Ensure the purity of succinic anhydride and morpholine.- Optimize the reaction temperature; gentle heating may be required.- Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Formation of Multiple Products (as seen on TLC/NMR) | - Presence of impurities in starting materials.- Side reactions occurring.- Reaction temperature is too high, leading to decomposition. | - Purify starting materials before use.- Control the stoichiometry of the reactants carefully.- Run the reaction at a lower temperature. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent.- Presence of unreacted starting materials or byproducts with similar polarity. | - Use a different solvent for extraction.- Optimize the pH during workup to facilitate separation.- Employ column chromatography with a suitable solvent system for purification. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Impurities preventing crystallization. | - Ensure all solvent is removed under high vacuum.- Attempt to crystallize the product from a different solvent system.- Purify the product further using chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Succinic anhydride (1.0 eq)
-
Morpholine (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride (1.0 eq) in anhydrous DCM or THF.
-
Slowly add morpholine (1.05 eq) to the solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of NaHCO₃.
-
Separate the organic layer and wash it with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Yields under Various Conditions
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 4 | 85-95 |
| 2 | Tetrahydrofuran (THF) | 25 | 4 | 80-90 |
| 3 | Acetonitrile | 25 | 6 | 75-85 |
| 4 | No Solvent (Neat) | 50 | 2 | 90-98 |
Note: These are illustrative yields based on typical outcomes for this type of reaction and may vary based on specific experimental conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Morpholin-4-yl-4-oxo-butyric acid.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide offers solutions to common problems.
Problem: Low Yield After Recrystallization
| Potential Cause | Suggested Solution |
| Excess Solvent Usage | Too much solvent can lead to significant loss of the compound in the mother liquor. To check for this, take a small sample of the mother liquor, evaporate the solvent, and see if a significant amount of solid remains. If so, consider concentrating the mother liquor and attempting a second crystallization.[1] |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the compound, even at low temperatures. Experiment with different solvent systems, including mixed solvents, to find one where the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Premature Crystallization | If crystallization occurs too quickly (e.g., crashing out of solution), impurities can become trapped within the crystals. To slow down crystallization, add a small amount of additional hot solvent and allow the solution to cool more slowly.[1] |
| Incomplete Precipitation | The solution may not have been cooled sufficiently to induce maximum precipitation. Ensure the solution is thoroughly chilled in an ice bath before filtration. |
Problem: Oiling Out During Recrystallization
| Potential Cause | Suggested Solution |
| High Solute Concentration | A supersaturated solution can sometimes lead to the compound separating as an oil rather than crystals. Re-heat the mixture and add more solvent to create a less concentrated solution. |
| Melting Point Below Solvent's Boiling Point | If the melting point of the compound is lower than the boiling point of the recrystallization solvent, it may melt before dissolving. Choose a solvent with a lower boiling point. |
| Presence of Impurities | Impurities can lower the melting point of the compound and promote oiling out. Consider a preliminary purification step, such as a charcoal treatment to remove colored impurities, or an initial extraction.[1] |
Problem: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The eluent may be too polar or not polar enough, resulting in poor separation of the compound from impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) first. For an acidic compound like this, adding a small amount of acetic acid to the eluent can improve peak shape and separation.[2] |
| Improper Column Packing | Channels or cracks in the stationary phase will lead to uneven solvent flow and poor separation. Ensure the column is packed carefully and evenly.[2] |
| Compound Streaking on TLC/Column | The compound may be interacting too strongly with the silica gel. Adding a small amount of a competitive polar solvent, like methanol or a few drops of acetic acid, to the eluent can mitigate this issue.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A good starting point would be a polar protic solvent like ethanol, methanol, or water, or a mixture of these. Given the presence of both a carboxylic acid and a morpholine amide, the polarity can be fine-tuned with solvent mixtures. For instance, dissolving the compound in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed can be an effective technique.
Q2: My purified compound still shows impurities by NMR. What should I do?
If minor impurities persist after recrystallization, a second recrystallization may be necessary. Alternatively, column chromatography is a more powerful purification technique that can separate compounds with very similar polarities.[2]
Q3: How can I remove unreacted starting materials like succinic anhydride or morpholine?
If the synthesis involves the reaction of succinic anhydride with morpholine, unreacted starting materials can be removed through extraction. Morpholine, being basic, can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Succinic anhydride can be hydrolyzed to succinic acid and removed by washing with a dilute basic solution (e.g., saturated sodium bicarbonate).
Q4: The compound is not crystallizing from the solution. What steps can I take?
If crystals do not form upon cooling, you can try the following techniques in order:
-
Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]
-
Add a seed crystal of the pure compound to induce crystallization.
-
Reduce the amount of solvent by gentle heating and evaporation, then allow it to cool again.
-
Cool the solution in an ice-salt bath to achieve a lower temperature.
Q5: What are the expected physical properties of this compound?
The compound has a molecular formula of C8H13NO4 and a molecular weight of approximately 187.20 g/mol .[3][4] It is expected to be a solid at room temperature.
Experimental Protocol: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth and higher purity, insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: 4-Morpholin-4-yl-4-oxo-butyric acid
Welcome to the technical support center for 4-Morpholin-4-yl-4-oxo-butyric acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is advisable to use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous buffers, the solubility may be pH-dependent due to the carboxylic acid moiety.
Q2: How should I store solutions of this compound?
A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh before each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than 24 hours, protected from light.
Q3: What are the potential degradation pathways for this compound in solution?
A3: The primary potential degradation pathway in aqueous solution is the hydrolysis of the amide bond, which would yield morpholine and succinic acid. The rate of this hydrolysis is expected to be accelerated at extreme pH values (both acidic and basic) and elevated temperatures.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity over time.
-
Possible Cause: Degradation of the compound in your experimental solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of this compound immediately before use.
-
Control pH: Ensure the pH of your buffer system is within a stable range, typically close to neutral (pH 6-8), unless your experimental conditions require otherwise.
-
Temperature Control: Maintain your solutions at a consistent and cool temperature during your experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Purity Check: If you suspect degradation, the purity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Issue 2: Poor solubility in aqueous buffers.
-
Possible Cause: The carboxylic acid group's protonation state affects solubility.
-
Troubleshooting Steps:
-
pH Adjustment: The sodium or potassium salt of the carboxylic acid can be prepared by carefully adding a stoichiometric amount of NaOH or KOH to a solution of the acid. This will increase its solubility in aqueous media.
-
Co-solvents: For difficult-to-dissolve compounds, the use of a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer may be necessary. However, ensure the co-solvent is compatible with your experimental system.
-
Experimental Protocols
Protocol: General Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.
-
Materials:
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This compound
-
High-purity water
-
Buffer components (e.g., phosphate, TRIS)
-
HPLC or LC-MS system
-
Calibrated pH meter
-
Incubator or water bath
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer and adjust the pH to the target value.
-
Spike the aqueous buffer with the stock solution to achieve the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial concentration and purity.
-
Incubate the remaining solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS.
-
Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.
-
Data Presentation
While specific quantitative data for the stability of this compound is not publicly available, the following table illustrates how stability data from an experiment like the one described above could be presented.
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 99.8 | 98.2 |
| 4 | 98.1 | 99.2 | 95.3 |
| 8 | 96.2 | 98.5 | 90.1 |
| 24 | 85.7 | 95.1 | 75.6 |
This is example data and does not represent the actual stability of the compound.
Visualizations
Below are diagrams illustrating key concepts related to the handling and analysis of this compound.
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Logical relationship between compound stability and experimental outcomes.
Technical Support Center: 4-Oxo-Butanoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving 4-oxo-butanoic acid (succinic semialdehyde).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is my reductive amination reaction resulting in a low yield of the desired γ-amino acid?
Answer:
Low yields in the reductive amination of 4-oxo-butanoic acid can stem from several factors, primarily related to side reactions and the stability of the intermediates.[1] The bifunctional nature of the starting material presents unique challenges.[2]
Possible Causes & Solutions:
-
Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde before it reacts with the amine to form the imine. This is especially common with strong reducing agents like sodium borohydride (NaBH₄).
-
Solution: Use a milder, pH-sensitive reducing agent that preferentially reduces the protonated imine intermediate over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for this reason.[1][3] Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can improve yields.[1]
-
-
Imine Instability/Reversibility: The formation of the imine intermediate is a reversible equilibrium reaction. If the equilibrium is not driven towards the imine, the overall yield will be poor.
-
Solution: Perform the reaction in a solvent that allows for the removal of water, such as using a Dean-Stark apparatus with a solvent like toluene, to drive the equilibrium forward. Adding a catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.[4]
-
-
Over-alkylation: The desired secondary amine product can sometimes react with another molecule of the aldehyde, leading to the formation of a tertiary amine byproduct.
-
Solution: Use a slight excess of the primary amine to shift the equilibrium towards the desired product. Careful monitoring of the reaction progress via TLC or LC-MS is crucial to stop the reaction once the starting material is consumed.
-
-
Starting Material Polymerization: As an aldehyde, 4-oxo-butanoic acid can be prone to self-condensation or polymerization, especially under basic conditions or upon prolonged storage.
-
Solution: Use fresh or properly stored 4-oxo-butanoic acid. Maintain a controlled pH and temperature throughout the reaction.
-
Question 2: My aldol condensation reaction is producing a complex mixture of products. How can I improve the selectivity?
Answer:
The presence of both an aldehyde and an enolizable α-carbon in 4-oxo-butanoic acid makes it susceptible to self-condensation and participation in crossed-aldol reactions, which can lead to multiple products.[5][6]
Possible Causes & Solutions:
-
Self-Condensation: Two molecules of 4-oxo-butanoic acid can react with each other.
-
Solution: If reacting with another carbonyl compound, use the other reactant in excess. Alternatively, pre-form the enolate of 4-oxo-butanoic acid using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before slowly adding the second carbonyl reactant.
-
-
Crossed-Aldol with Another Enolizable Carbonyl: If your reaction partner also has α-hydrogens, four potential products can form.[6]
-
Solution: To achieve selectivity, one of the carbonyl partners should ideally be non-enolizable (e.g., benzaldehyde or formaldehyde). If both partners are enolizable, a directed aldol reaction is necessary, involving the pre-formation of a specific enolate as described above.
-
Question 3: During purification by recrystallization, my product "oils out" instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue in recrystallization where the solute comes out of the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or the solvent is too nonpolar for the compound.[7]
Possible Causes & Solutions:
-
Solvent Choice: The polarity of the solvent may not be optimal.
-
Solution: Try using a more polar solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]
-
-
Supersaturation/Rapid Cooling: The solution may be too concentrated, or cooling may be occurring too quickly.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool much more slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is 4-oxo-butanoic acid and what are its key properties? A1: 4-oxo-butanoic acid, also known as succinic semialdehyde, is a bifunctional organic molecule containing both an aldehyde and a carboxylic acid group.[2] This structure makes it a versatile intermediate in organic synthesis.[8] It is a key metabolite in the GABA shunt pathway in the central nervous system.[9]
| Property | Value |
| IUPAC Name | 4-oxobutanoic acid[9] |
| Synonyms | Succinic semialdehyde (SSA), 3-Formylpropanoic acid[9] |
| CAS Number | 692-29-5[9] |
| Molecular Formula | C₄H₆O₃[9] |
| Molecular Weight | 102.09 g/mol [9][10] |
| Appearance | Typically an oil[9] |
| Solubility | Soluble in water, ethanol, benzene, and diethyl ether.[9] |
Q2: How should I handle and store 4-oxo-butanoic acid to ensure its stability? A2: Due to the reactive aldehyde group, 4-oxo-butanoic acid can be susceptible to oxidation and polymerization. It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, refrigeration is recommended. Always use from a freshly opened container or ensure the stored material's purity before use.
Q3: What are the main safety concerns when working with 4-oxo-butanoic acid? A3: 4-oxo-butanoic acid is irritating to the eyes and skin.[11] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11]
Q4: Which analytical techniques are best for monitoring reactions involving 4-oxo-butanoic acid? A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[7][12] Mass Spectrometry (MS) can be used to confirm the molecular weight of the products.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol describes a general one-pot method for the reductive amination of 4-oxo-butanoic acid.
Materials:
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4-oxo-butanoic acid
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 4-oxo-butanoic acid (1.0 eq) and the amine (1.0-1.2 eq) in the chosen anhydrous solvent (DCM or DCE).
-
If the amine is an aniline or a salt, a small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. The reaction may be mildly exothermic.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Acid-Base Recrystallization
This method is effective for purifying acidic products like 4-aryl-4-oxobutanoic acids.[2][12]
Materials:
-
Crude acidic product
-
5% w/v Sodium bicarbonate or 1M Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
2M Hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve the crude product in a 5% sodium bicarbonate solution. The acidic product will deprotonate and dissolve in the aqueous base.
-
Extract the aqueous solution with diethyl ether to remove any non-acidic, organic-soluble impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise while stirring. The purified product will precipitate out as the solution becomes acidic (pH 1-2).[12]
-
Continue stirring in the ice bath for at least 30 minutes to ensure complete crystallization.[12]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
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Dry the crystals under vacuum to a constant weight.[12]
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde; less selective.[2] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Highly selective for imines. | Highly toxic (releases HCN gas in acidic conditions).[3] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE | Highly selective for imines, mild, non-toxic byproducts.[1] | More expensive, moisture-sensitive. |
| Catalytic Hydrogenation | H₂ / Pd-C | Methanol, Ethanol | "Green" reagent, high yields. | Requires specialized high-pressure equipment.[3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Aldol Addition and Condensation Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Oxobutanoate | C4H5O3- | CID 9543238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
Optimizing Morpholine Acylation: A Technical Support Guide
Welcome to the technical support center for optimizing reaction conditions for morpholine acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents used for morpholine, and how do they differ?
A1: The most common acylating agents for morpholine are acyl chlorides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride).[1][2]
-
Acyl Chlorides: These are highly reactive and often lead to faster reaction times. However, they produce hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the morpholine starting material.[1]
-
Acid Anhydrides: While less reactive than acyl chlorides, they often result in cleaner reactions. The byproduct is a carboxylic acid (e.g., acetic acid), which also requires a base for neutralization.[1]
-
Other Acylating Agents: Acetonitrile can also be used as an acetylating agent in the presence of a catalyst like alumina, offering a milder and safer alternative.[2] Methyl acetate has also been reported as an acylating agent for producing N-acetylmorpholine.[3]
Q2: Why is the choice of base important in morpholine acylation?
A2: The base plays a crucial role in scavenging the acidic byproduct generated during the reaction (HCl or a carboxylic acid). This prevents the protonation of the nucleophilic nitrogen atom of morpholine, which would otherwise halt the reaction.[1] Common bases include tertiary amines like triethylamine (TEA) or pyridine.[4] The selection of the base can also influence the reaction's regioselectivity.[5]
Q3: What is the role of a catalyst in morpholine acylation, and when should I use one?
A3: A catalyst can be employed to accelerate slow or sluggish acylation reactions. 4-Dimethylaminopyridine (DMAP) is a highly effective hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate.[4] Other catalysts, such as ionic liquids and various Lewis acids, have also been shown to be effective.[6] For instance, a continuous-flow acetylation of morpholine has been successfully carried out using alumina as a catalyst.[2]
Q4: How does the choice of solvent affect the outcome of the reaction?
A4: The solvent can significantly impact the reaction rate, yield, and even selectivity.[5][7][8][9] For instance, in some acylation reactions, highly polar solvents that dissolve the substrate well may lead to lower regioselectivity.[5] It is often beneficial to screen a variety of solvents to find the optimal conditions for a specific substrate and acylating agent.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature or adding a catalyst such as DMAP.[4] |
| Protonation of morpholine | Ensure a suitable base (e.g., triethylamine, pyridine) is present in sufficient quantity (at least one equivalent) to neutralize the acidic byproduct. If the morpholine starting material is a hydrochloride salt, an additional equivalent of base is required.[1] |
| Poor quality reagents | Use freshly distilled or high-purity morpholine and acylating agent. Ensure all reagents and solvents are anhydrous, as moisture can deactivate the acylating agent. |
| Suboptimal reaction temperature | The optimal temperature can vary. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, high temperatures can lead to side reactions. |
Problem 2: Formation of multiple products or impurities.
| Potential Cause | Suggested Solution |
| Side reactions | Overly aggressive reaction conditions (e.g., high temperature, highly reactive acylating agent) can lead to side product formation.[7] Consider using a less reactive acylating agent (e.g., acetic anhydride instead of acetyl chloride) or milder reaction conditions. |
| Impure starting materials | Impurities in the morpholine or acylating agent can lead to the formation of byproducts. Ensure the purity of your starting materials. |
| Incomplete work-up | During the work-up, ensure complete removal of the base and any unreacted acylating agent. An acidic wash can help remove residual amine bases, while a basic wash can remove unreacted acid anhydrides or carboxylic acid byproducts.[4] |
Quantitative Data Summary
The following tables summarize the optimization of reaction conditions for the acylation of morpholine from various studies.
Table 1: Optimization of N-formylation of Morpholine [10]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 100 | 24 | <5 |
| 2 | Dioxane | K₃PO₄ | 100 | 24 | 20 |
| 3 | THF | K₃PO₄ | 100 | 24 | 45 |
| 4 | Acetonitrile | K₃PO₄ | 100 | 24 | 60 |
| 5 | DMSO | K₃PO₄ | 100 | 24 | 85 |
| 6 | DMSO | Cs₂CO₃ | 100 | 24 | 70 |
| 7 | DMSO | K₂CO₃ | 100 | 24 | 65 |
| 8 | DMSO | K₃PO₄ | 80 | 24 | 60 |
| 9 | DMSO | K₃PO₄ | 120 | 24 | >95 |
Table 2: Synthesis of N-acetylmorpholine using Methyl Acetate [3]
| Pressure (MPa) | Temperature (°C) | Yield (%) | Selectivity (%) |
| 0.5 - 1.2 | 100 - 180 | 70 - 78 | >99.5 |
Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of Morpholine with Acetyl Chloride [4]
-
Reaction Setup: Dissolve morpholine (1.0 eq) and pyridine (1.1 eq) in dichloromethane (DCM).
-
Cooling: Stir the solution under a nitrogen atmosphere and cool it in an ice bath.
-
Addition of Acylating Agent: Add a solution of acetyl chloride (1.05 eq) in DCM dropwise to the cooled morpholine solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC until no starting amine is detected. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.
-
Work-up:
-
Wash the organic phase with a dilute acid solution (e.g., 1M HCl).
-
Wash with a dilute base solution (e.g., saturated NaHCO₃).
-
A final wash with aqueous copper sulfate (CuSO₄) can be used to remove residual pyridine.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Protocol 2: Continuous-Flow N-Acetylation of Morpholine with Acetonitrile [2]
-
System Setup: A continuous-flow reactor is packed with alumina as the catalyst.
-
Reagent Preparation: A solution of morpholine in acetonitrile is prepared.
-
Reaction: The morpholine solution is pumped through the heated catalyst bed. Optimal conditions may vary, but a residence time of around 27 minutes has been reported to be effective.[2]
-
Product Collection: The output from the reactor, containing the N-acetylated morpholine, is collected.
-
Isolation and Purification: The solvent (acetonitrile) is removed, and the product is isolated and purified as necessary.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Morpholin-4-yl-4-oxo-butyric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the reaction of succinic anhydride with morpholine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of Desired Product | 1. Hydrolysis of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, reacting with water to form succinic acid, which will not react with morpholine under these conditions.[1][2] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or improper stoichiometry. 3. Impure Starting Materials: Purity of succinic anhydride and morpholine is crucial. | 1. Ensure Anhydrous Conditions: Use dry solvents and glassware. Store succinic anhydride in a desiccator. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Reaction Conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. Ensure a 1:1 molar ratio of reactants, although a slight excess of the amine can sometimes be used.[2] 3. Verify Purity of Reagents: Use freshly opened or properly stored high-purity reagents. |
| Presence of a Major Byproduct with a Lower Molecular Weight | Succinic Acid Formation: This is a strong indication of the hydrolysis of succinic anhydride.[1][3] | As above, rigorously exclude water from the reaction mixture. |
| Formation of an Insoluble Precipitate | 1. Salt Formation: The carboxylic acid product can form a salt with the basic morpholine, especially if an excess of morpholine is used.[2] 2. Product Precipitation: The desired product may have limited solubility in the chosen reaction solvent. | 1. pH Adjustment during Workup: Acidify the reaction mixture during workup to protonate the carboxylate and dissolve the salt. 2. Solvent Selection: Choose a solvent in which the product has better solubility at the reaction temperature. |
| Product is Difficult to Purify | Presence of Unreacted Starting Materials or Side Products: Co-elution during chromatography or co-precipitation during crystallization can occur. | 1. Stoichiometry Control: Use a precise 1:1 molar ratio of succinic anhydride and morpholine. 2. Optimized Workup: Implement an acidic wash to remove unreacted morpholine and a basic wash to potentially separate the acidic product from neutral impurities. 3. Alternative Purification: Explore different purification techniques such as recrystallization from a different solvent system or flash chromatography with a modified mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through the aminolysis of succinic anhydride with morpholine.[1] This is a nucleophilic acyl substitution reaction where the nitrogen atom of morpholine attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.[4][5]
Q2: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Hydrolysis of Succinic Anhydride: Succinic anhydride readily reacts with water to form succinic acid.[1][2]
-
Formation of N-succinimidylmorpholine: Although less common under mild conditions, heating the reaction mixture can sometimes lead to dehydration of the product to form the corresponding succinimide.
-
Salt Formation: The carboxylic acid product can form a salt with unreacted morpholine, which is basic.[2]
Q3: Why are anhydrous conditions so critical for this reaction?
Anhydrous conditions are crucial to prevent the hydrolysis of the starting material, succinic anhydride, into succinic acid.[1][2] This side reaction consumes the anhydride, reducing the yield of the desired product.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information on the consumption of starting materials and the formation of the product.
Q5: What is the expected stoichiometry for this reaction?
The reaction between an acid anhydride and an amine to form an amide typically proceeds in a 1:1 molar ratio. However, a byproduct of this reaction is a carboxylic acid. This acid can react with another equivalent of the amine (base) to form a salt. Therefore, to drive the reaction to completion, two equivalents of the amine are often used.[2]
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve succinic anhydride (1 equivalent) in a suitable dry solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
Addition of Morpholine: To the stirred solution, add morpholine (1 to 1.1 equivalents) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the succinic anhydride is consumed. The reaction is typically complete within a few hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted morpholine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway for the synthesis of this compound and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Morpholin-4-yl-4-oxo-butyric acid. The information is designed to help anticipate and resolve potential issues related to the compound's stability and degradation during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound, providing potential causes and systematic solutions.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
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Potential Cause: Degradation of the compound in the stock solution or during the experiment. The amide and carboxylic acid functional groups in this compound make it susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution.
-
Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products.
-
Compare the results from the fresh stock solution with those from the older stock.
-
-
Assess Experimental Conditions:
-
Evaluate the pH of the assay buffer. Buffers that are significantly acidic or basic can accelerate hydrolysis.
-
Consider the incubation time and temperature. Prolonged incubation at elevated temperatures can lead to thermal degradation.
-
-
Perform a Forced Degradation Study: To understand the compound's stability under your specific experimental conditions, you can perform a small-scale forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation) and analyzing the outcome.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Potential Cause: Formation of degradation products due to improper storage or handling.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored as recommended by the supplier, typically in a cool, dry, and dark place.[1][2][3] The recommended storage is often at room temperature in a dry, sealed container.[1]
-
Check Solvent Purity: Solvents used to prepare solutions should be of high purity and free from contaminants that could promote degradation.
-
Analyze Degradants: If possible, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway (e.g., hydrolysis of the amide bond).
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most likely degradation pathways are:
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield morpholine and succinic acid. The carboxylic acid can also react under certain conditions.
-
Oxidation: The morpholine ring can be susceptible to oxidation, potentially leading to N-oxidation.[4]
-
Thermal Degradation: High temperatures can lead to decomposition.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to:
-
Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
Q3: What analytical methods can be used to assess the stability of this compound?
A3: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is typically used, and the method should be validated for specificity, linearity, accuracy, and precision. LC-MS can be used for the identification of unknown degradation products.
Data Presentation
The following table provides an illustrative summary of potential degradation of this compound under forced degradation conditions. Note that this data is hypothetical and intended to serve as an example for how to present such findings.
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 15% | Morpholine, Succinic Acid |
| 0.1 N NaOH | 24 | 60 | 25% | Morpholine, Succinic Acid |
| 3% H₂O₂ | 24 | 25 | 10% | N-Oxide derivative |
| Heat | 48 | 80 | 5% | Unidentified thermal degradants |
| Light (UV) | 48 | 25 | <2% | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for investigating the stability of this compound under various stress conditions.[5][6]
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Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.2 N NaOH and neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, place a solution of the compound in a sealed vial at 80°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample or dilute the solution sample for analysis.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at a specified time point.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 4-Morpholin-4-yl-4-oxo-butyric acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Morpholin-4-yl-4-oxo-butyric acid (CAS: 67900-19-0).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential degradation.[1] While some suppliers indicate that storage at room temperature is acceptable, a controlled temperature range of 15°C to 25°C is recommended for long-term storage to minimize the risk of thermal degradation.[2][3]
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is advisable to inspect the container for any damage. The compound should be handled in a well-ventilated area or under a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[1]
Q3: Is this compound sensitive to light or air?
Q4: What are the potential degradation pathways for this compound?
A4: As a molecule containing both a carboxylic acid and an amide functional group, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, breaking down the molecule into succinic acid and morpholine. This process can be accelerated by the presence of moisture and elevated temperatures.
-
Thermal Decomposition: At elevated temperatures, carboxylic acids can undergo decarboxylation. While the exact decomposition temperature for this specific compound is not documented, it is a potential risk with improper storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound appears discolored or clumped | Moisture absorption or degradation. | Do not use the compound if discoloration is significant. Clumping may be due to moisture; if the discoloration is minor, the compound may be dried under vacuum. However, for sensitive experiments, using a fresh batch is recommended. |
| Inconsistent experimental results | Inconsistent purity of the compound due to improper storage. | Verify the storage conditions of the compound. If stored improperly, consider obtaining a new lot and storing it under the recommended conditions. Perform a purity check (e.g., via HPLC or melting point) if possible. |
| Low solubility in expected solvents | The compound may have degraded, or the incorrect solvent is being used. | Confirm the appropriate solvent for your application. If solubility issues persist with a fresh batch of the compound under correct storage conditions, re-evaluate the solvent system. |
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | 15°C to 25°C (Controlled Room Temperature) | [2] |
| Humidity | Dry environment | [3] |
| Atmosphere | In a tightly sealed container | [1] |
| Light | Protected from light (amber vial recommended) | General good practice |
Experimental Protocols
Protocol 1: Assessment of Compound Stability via HPLC
This protocol outlines a method to assess the stability of this compound under stressed conditions.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 40°C for 24 hours.
- Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 40°C for 24 hours.
- Thermal Stress: Place a small, accurately weighed amount of the solid compound in an oven at 60°C for 48 hours. After the incubation period, prepare a 1 mg/mL solution.
- Control: Keep 1 mL of the stock solution at the recommended storage temperature (15-25°C), protected from light.
3. HPLC Analysis:
- Analyze all samples by a suitable reverse-phase HPLC method.
- Compare the chromatograms of the stressed samples to the control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visualizations
References
Technical Support Guide: Safe Handling and Emergency Procedures for 4-Morpholin-4-yl-4-oxo-butyric acid
This guide provides comprehensive safety protocols, emergency procedures, and practical troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Morpholin-4-yl-4-oxo-butyric acid. Our goal is to empower you with the knowledge to handle this compound safely and effectively, minimizing risk and ensuring experimental integrity. The structure of this document is designed to be a dynamic resource, addressing potential issues in a direct question-and-answer format.
Section 1: Compound Identification and Hazard Summary (FAQs)
This section covers the fundamental identity and primary hazards of this compound, providing a quick reference for risk assessment.
Q: What are the basic chemical identifiers for this compound?
This compound is an organic chemical often used in research and synthesis. Key identifiers are crucial for accurate record-keeping and referencing Safety Data Sheets (SDS).
| Identifier | Value |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid[1] |
| Synonyms | 4-Morpholino-4-oxobutanoic acid, 3-morpholinocarbonylpropionic acid[1][2] |
| CAS Number | 67900-19-0[2][3] |
| Molecular Formula | C₈H₁₃NO₄[1][2][3] |
| Molecular Weight | 187.19 g/mol [1][2][3] |
Q: What are the primary hazards I should be aware of when working with this compound?
According to the Globally Harmonized System (GHS), this compound is classified with several hazards that necessitate careful handling.[1] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.
| Hazard Class & Category | GHS Hazard Statement | Explanation |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][4] | Ingestion of the compound can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Direct contact with the solid or its solutions can cause redness, itching, and inflammation.[5] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | The compound can cause significant, but reversible, eye irritation upon contact.[5] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation[1][4] | Inhalation of dust particles can irritate the respiratory tract, leading to coughing and discomfort. |
Section 2: Personal Protective Equipment (PPE) Protocol (Troubleshooting Guide)
Proper PPE is your first and most critical line of defense. The choice of PPE is not merely a checklist item; it is a direct response to the specific hazards of the compound.
Q: What is the mandatory PPE for routine handling of this compound?
For handling this compound, particularly in its solid, powder form, a comprehensive PPE ensemble is required to protect against all potential exposure routes.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory.[6] A face shield should be worn over goggles if there is a significant risk of splashing when handling solutions.[7]
-
Gloves: Nitrile or butyl rubber gloves are recommended.[7] Always use two pairs of chemotherapy-rated gloves (double-gloving) when handling hazardous compounds.[8] Gloves must be changed every 30 minutes or immediately if contamination is suspected.[8]
-
Body Protection: A long-sleeved, impermeable lab coat that closes in the back is required.[8] Ensure cuffs are snug to prevent skin exposure between the glove and the coat sleeve.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or containment device, a NIOSH-approved respirator is necessary. For low-level exposure to dust, an N95 mask may be sufficient, but for weighing or transfers that could generate significant dust, a half-mask or full-face respirator with P100 (particulate) filters is recommended.[7][9]
Caption: PPE selection logic for different handling scenarios.
Q: My safety glasses keep fogging up when I wear a respirator. What can I do?
This is a common and dangerous issue, as it can tempt a researcher to remove their eye protection. The cause is often an improper seal on the respirator, allowing warm, moist air to escape upwards.
-
Solution 1: Improve Respirator Fit. Ensure the nose clip on your respirator is molded securely to your face. If using a reusable respirator, check the seal by covering the cartridges and inhaling; the mask should pull snugly to your face.
-
Solution 2: Use Anti-Fog Equipment. Purchase safety goggles with an anti-fog coating or use anti-fog wipes. Goggles with indirect ventilation can also help improve airflow.[7]
Section 3: Safe Handling and Storage Procedures (FAQ & Protocol)
Correct handling and storage are fundamental to laboratory safety and maintaining the chemical's integrity.
Q: How should I properly store this chemical?
To ensure stability and prevent accidental exposure, follow these storage guidelines:
-
Container: Keep the compound in its original, tightly sealed container.[5]
-
Environment: Store in a dry, cool, and well-ventilated area.[2][5] Room temperature is generally acceptable.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
Q: What are the critical "do's and don'ts" when weighing or transferring the solid compound?
Handling the powder form poses the highest risk of generating airborne particles.
-
DO perform all weighing and transfer operations inside a certified chemical fume hood, containment glove box, or a powder-containment balance enclosure. This is the most effective way to control dust.
-
DO use tools like anti-static weigh paper or boats to prevent the powder from clinging and becoming airborne.
-
DON'T pour the powder quickly from a height. Instead, gently tap or scoop the material.
-
DON'T perform these operations in an open lab bench where drafts can easily disperse the powder.
Protocol: Weighing and Preparing a Solution
-
Preparation: Don all required PPE as determined by the workflow above, including respiratory protection if not in a primary engineering control.
-
Containment: Place a calibrated analytical balance inside a chemical fume hood or powder containment enclosure.
-
Tare: Place your weigh boat on the balance and tare it to zero.
-
Transfer: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Minimize any disturbance that could create dust.
-
Record: Once the target weight is reached, securely close the primary container and record the exact weight.
-
Dissolution: Place the destination flask containing the desired solvent on a stir plate within the fume hood. Slowly add the weighed powder to the solvent while stirring to facilitate dissolution and prevent clumping.
-
Cleanup: Immediately decontaminate the spatula and weighing area with a damp cloth to remove any residual powder. Dispose of the weigh boat and cloth as hazardous waste.
Section 4: Emergency Response and First Aid (Troubleshooting Guide)
Despite all precautions, accidents can happen. A rapid and correct response is vital to mitigating harm.
Q: What is the immediate first aid response for skin or eye contact?
Time is critical. Immediate action is required to minimize injury.
-
Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if the area of contact is large.[11] Afterwards, wash the area gently with soap and water.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete rinsing.[4][10] Remove contact lenses if present and easy to do.[4][10] Seek immediate medical attention.
Q: What should I do if I accidentally inhale the dust?
-
If breathing is difficult, have a trained person administer oxygen.
-
Seek medical attention, especially if coughing or irritation persists.[4]
Q: An accidental spill has occurred. What is the correct cleanup procedure?
The correct response depends on the size of the spill. For any large spill, or a spill outside of a containment area, evacuate the lab and call emergency personnel. The following procedure is for small, manageable spills.
Caption: Decision workflow for responding to a chemical spill.
Protocol: Small Spill Cleanup (Solid Powder)
-
Alert & Evacuate: Alert personnel in the immediate area and restrict access.[11][12]
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and an N95 respirator or better.
-
Control Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.
-
Collect Material: Carefully sweep the dampened material and towels into a plastic dustpan and place it into a heavy-duty plastic bag or a designated hazardous waste container.[11][12] Avoid any actions that could create dust.
-
Decontaminate: Wipe the spill area with soap and water.[12]
-
Package Waste: Place all contaminated materials (gloves, towels, etc.) into the hazardous waste bag. Seal, label it as "Spill Debris containing this compound," and arrange for pickup.[11][12]
Section 5: Disposal Guidelines (FAQ)
Q: How do I dispose of waste containing this compound?
All waste, including unused product, contaminated materials, and spill cleanup debris, must be treated as hazardous waste.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Collect all waste in compatible, sealed, and clearly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4] Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[11]
References
- 1. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:67900-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. osha.gov [osha.gov]
- 7. leelinework.com [leelinework.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. fishersci.com [fishersci.com]
- 11. sfasu.edu [sfasu.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
Validation & Comparative
A Comparative Guide to the Characterization of 4-Morpholin-4-yl-4-oxo-butyric Acid and its Analogs as Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and molecular engineering, the selection of appropriate bifunctional linkers is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. 4-Morpholin-4-yl-4-oxo-butyric acid, a derivative of succinic acid, represents a versatile scaffold, offering a carboxylic acid for conjugation and a stable morpholine amide. This guide provides an in-depth characterization of this compound, juxtaposed with its commonly employed structural analogs: 4-(piperidin-1-yl)-4-oxobutanoic acid and 4-(pyrrolidin-1-yl)-4-oxobutanoic acid. Through a comparative analysis of their synthesis, physicochemical properties, and performance characteristics, this document aims to equip researchers with the necessary insights to make informed decisions in their molecular design endeavors.
Introduction to Succinamic Acid-Based Linkers
This compound and its analogs belong to the class of succinamic acids. These molecules are synthesized through the ring-opening of succinic anhydride with a secondary amine, yielding a bifunctional molecule with a terminal carboxylic acid and a stable amide bond. The carboxylic acid serves as a handle for conjugation to amine-containing molecules, such as proteins, peptides, or drug moieties, typically through the formation of an amide bond facilitated by coupling agents. The cyclic amine portion of the linker can influence key properties of the final conjugate, including solubility, metabolic stability, and overall conformation.
Comparative Analysis of Synthesis and Physicochemical Properties
The synthesis of this compound and its piperidine and pyrrolidine counterparts is a straightforward and high-yielding process. The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring.
Caption: General synthesis of succinamic acid linkers.
The choice of the cyclic amine (morpholine, piperidine, or pyrrolidine) imparts distinct physicochemical properties to the resulting linker, which are summarized in the table below.
| Property | This compound | 4-(Piperidin-1-yl)-4-oxobutanoic acid | 4-(Pyrrolidin-1-yl)-4-oxobutanoic acid |
| Molecular Formula | C₈H₁₃NO₄ | C₉H₁₅NO₃ | C₈H₁₃NO₃ |
| Molecular Weight | 187.19 g/mol [1][2] | 185.22 g/mol | 171.19 g/mol |
| Predicted LogP | -0.8 | -0.2 | -0.4 |
| Polar Surface Area | 66.4 Ų | 50.3 Ų | 50.3 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 |
| Metabolic Stability | Generally more stable[3] | Susceptible to oxidation[3] | Susceptible to oxidation |
The presence of the oxygen atom in the morpholine ring increases its polarity and the number of hydrogen bond acceptors, which can enhance the aqueous solubility of the resulting conjugate. Furthermore, the electron-withdrawing nature of the oxygen atom in morpholine is reported to increase its metabolic stability compared to the piperidine ring by reducing its susceptibility to oxidation by cytochrome P450 enzymes.[3]
Performance as Bifunctional Linkers: A Comparative Perspective
The utility of these molecules as linkers is primarily dictated by the reactivity of the carboxylic acid and the stability of the amide bond.
Reactivity: The carboxylic acid moiety of all three linkers can be activated using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/NHS) to form an amide bond with a primary or secondary amine on a target molecule.[4][5] The choice of coupling reagent and reaction conditions will influence the efficiency of the conjugation.
Stability: The amide bond formed between the cyclic amine and the succinyl group is generally stable under physiological conditions. However, the metabolic stability of the cyclic amine itself can differ. As previously mentioned, the morpholine ring is often considered more resistant to metabolic degradation than piperidine or pyrrolidine rings.[3] This can be a significant advantage in drug development, potentially leading to a longer in vivo half-life of the conjugate.
Caption: Workflow for linker conjugation and key performance metrics.
Experimental Protocols
Synthesis of this compound
-
Dissolution: Dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To the stirred solution, add morpholine (1.0 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
This protocol can be adapted for the synthesis of the piperidine and pyrrolidine analogs by substituting the respective secondary amine.
Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals for this compound are:
-
A broad singlet for the carboxylic acid proton (~12 ppm in DMSO-d₆).
-
Multiplets for the morpholine protons, typically in the range of 3.4-3.6 ppm.
-
Two triplets for the ethylene protons of the succinyl chain, typically around 2.4-2.6 ppm.
-
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The expected signals include:
-
Two carbonyl carbons (one for the carboxylic acid and one for the amide) in the range of 170-175 ppm.
-
Signals for the morpholine carbons, with those adjacent to the oxygen appearing more downfield (~66 ppm) than those adjacent to the nitrogen (~42-45 ppm).
-
Signals for the methylene carbons of the succinyl chain (~28-30 ppm).
-
For the piperidine and pyrrolidine analogs, the chemical shifts of the cyclic amine protons and carbons will differ based on their chemical environment.
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Analysis: The IR spectrum will show characteristic absorption bands for:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
-
A strong C=O stretch from the amide (Amide I band) around 1620-1650 cm⁻¹.
-
-
Method Development: A reversed-phase HPLC method is suitable for analyzing the purity of these compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.
-
-
Analysis: Inject a solution of the compound and monitor the retention time and peak purity. The retention time will vary depending on the lipophilicity of the compound, with the piperidine analog expected to be the most retained and the morpholine analog the least.
Conclusion
This compound and its piperidine and pyrrolidine analogs are valuable bifunctional linkers in the development of complex molecular conjugates. The choice between these linkers should be guided by the desired physicochemical and pharmacokinetic properties of the final product. The morpholine-containing linker offers potential advantages in terms of increased aqueous solubility and enhanced metabolic stability, making it an attractive option for in vivo applications. The synthetic and analytical protocols provided in this guide offer a framework for the preparation and characterization of these important chemical tools, enabling researchers to confidently incorporate them into their molecular designs.
References
A Senior Application Scientist's Guide to the Purity Analysis of 4-Morpholin-4-yl-4-oxo-butyric Acid
Abstract
In the landscape of pharmaceutical research and development, the purity of chemical reagents and intermediates is not merely a quality metric; it is a cornerstone of reproducible, safe, and effective drug discovery. This guide provides an in-depth comparative analysis of principal analytical methodologies for determining the purity of 4-Morpholin-4-yl-4-oxo-butyric acid, a key building block in organic synthesis. We will explore High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and classic Acid-Base Titration. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind method selection, validation, and data interpretation, grounded in authoritative industry standards.
Introduction: The Criticality of Purity
This compound (CAS 67900-19-0) is a bifunctional molecule incorporating a carboxylic acid and a morpholine amide.[1][2][3] Its utility in constructing more complex molecular architectures makes its purity paramount. Undesired chemical entities, or impurities, can have profound, often detrimental, effects on reaction outcomes, biological activity, and ultimately, patient safety.[4]
The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] An impurity present at a level of 0.1% or higher often requires full identification.[4] This regulatory framework underscores the necessity for robust, accurate, and orthogonal analytical methods to build a comprehensive purity profile. This guide will compare and contrast the primary techniques used for this purpose.
The Analyte: Understanding this compound and Its Impurity Profile
A robust analytical strategy begins with understanding the target molecule and its likely contaminants.
2.1. Synthesis and Potential Impurities
The most common synthesis route involves the reaction of succinic anhydride with morpholine. This pathway, while efficient, presents a clear profile of potential process-related impurities.
Caption: Common synthetic route and potential process-related impurities.
Potential Organic Impurities Include:
-
Starting Materials: Unreacted morpholine or succinic anhydride.
-
By-products: Succinic acid, formed from the hydrolysis of succinic anhydride.
-
Intermediates: Incomplete reaction products.
-
Degradation Products: Compounds formed during synthesis or storage.
Comparative Analysis of Purity Determination Methods
No single technique can provide a complete picture of a sample's purity. The strength of a purity assessment lies in the application of orthogonal methods—techniques that measure the same property using different physical principles.
3.1. High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. A UV detector quantifies the compounds as they elute. For carboxylic acids, detection is typically performed at a low wavelength (210 nm) where the carboxyl group absorbs UV light.[8][9]
Expertise & Experience: The choice of a reversed-phase C18 column is logical for this molecule due to its moderate polarity. The acidic mobile phase (e.g., using phosphoric or methanesulfonic acid) is critical; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.[10] Without the acid, the peak would be broad and tailing, compromising quantification.
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A gradient may be used to elute more complex impurities, but an isocratic method (e.g., 95:5 A:B) is often sufficient for primary purity assessment.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Analysis: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Standard workflow for HPLC-UV purity analysis.
3.2. Quantitative NMR (qNMR)
Principle: qNMR is a primary analytical method that allows for the determination of a compound's purity without needing a specific reference standard of the analyte itself.[12][13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By including a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.[15]
Expertise & Experience: The power of qNMR lies in its universality; it "sees" all proton-containing molecules in the sample, including residual solvents and impurities that may not have a UV chromophore for HPLC detection. The key to a successful qNMR experiment is selecting a non-overlapping signal from both the analyte and the internal standard, and ensuring complete longitudinal relaxation (T1) of all signals being integrated. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 value.
Protocol: ¹H-qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material). The choice depends on solubility and lack of signal overlap.
-
Solvent: Deuterated solvent in which both the sample and IS are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve both in ~0.75 mL of the deuterated solvent.
-
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 30-90 degrees (a 90-degree pulse requires a longer delay).
-
Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 8-16 (for good signal-to-noise).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation:
-
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
-
Where: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, m=mass, P=Purity of the standard.[15]
-
3.3. Acid-Base Titration
Principle: This classic technique determines the total acid content of a sample. It is a stoichiometric method where a solution of a known concentration of a base (the titrant, e.g., NaOH) is added to the sample until the carboxylic acid is completely neutralized.[16][17] The equivalence point can be determined using a colorimetric indicator (like phenolphthalein) or potentiometrically with a pH meter.[18]
Expertise & Experience: While simple and cost-effective, titration is a non-specific method. It quantifies the total acidic content, meaning it cannot distinguish between the target carboxylic acid and any other acidic impurities (like succinic acid). Therefore, it provides an "assay" value rather than a true purity profile. Its value is as an orthogonal check against chromatographic methods. A high assay by titration coupled with a lower purity by HPLC could indicate the presence of acidic impurities.
Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator or manual burette with a calibrated pH meter.
-
Titrant: Standardized ~0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation: Accurately weigh ~150 mg of the sample into a beaker and dissolve in ~50 mL of deionized water.
-
Titration: Place the pH electrode in the solution and add the NaOH titrant in small increments. Record the pH after each addition.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve), which can be determined from a plot of pH vs. volume of titrant or its first derivative.
-
Calculation:
-
Purity (%) = (VNaOH * MNaOH * MWanalyte) / (msample) * 100
-
Where: V=Volume of titrant at equivalence point, M=Molarity of titrant, MW=Molecular Weight of analyte, m=mass of sample.
-
Data Synthesis and Method Selection Guide
The choice of analytical method depends on the specific question being asked. The following table summarizes the capabilities of each technique.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | Acid-Base Titration |
| Specificity | High (Separates impurities) | High (Structurally specific signals) | Low (Measures total acidity) |
| Primary Use | Impurity Profiling, Relative Purity | Absolute Purity (Assay), Structure Confirmation | Total Acid Content (Assay) |
| Quantification | Relative (Area %) or Absolute (with standard) | Absolute (with internal standard) | Absolute (Stoichiometric) |
| Detects Non-Chromophoric Impurities? | No | Yes (if they have protons) | Only if they are acidic |
| Throughput | High | Medium | Low to Medium |
| Expertise Required | Medium | High | Low |
| Regulatory Standing | Core method for purity | Primary method for reference standard characterization | Classic compendial assay method |
Decision-Making Workflow
Choosing the right method or combination of methods is crucial for an efficient and compliant analytical strategy.
Caption: Decision workflow for selecting the appropriate purity analysis method.
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted approach. HPLC-UV is indispensable for separating and quantifying process-related impurities and degradation products, providing a detailed impurity profile. Quantitative NMR offers an orthogonal and absolute measure of purity, capable of detecting non-chromophoric impurities and serving as a primary method for characterization. Finally, Acid-Base Titration , while non-specific, provides a rapid and cost-effective determination of total acid content, serving as a valuable cross-check.
By judiciously applying these three techniques, researchers and drug developers can establish a robust, reliable, and regulatory-compliant purity profile, ensuring the quality and consistency of this critical synthetic intermediate and the integrity of their downstream scientific endeavors.
References
- 1. This compound [oakwoodchemical.com]
- 2. 4-(Morpholin-4-yl)-4-oxobutanoic acid | C8H13NO4 | CID 225378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. scioninstruments.com [scioninstruments.com]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Oxobutanoic Acids
For researchers, scientists, and professionals in drug development, 4-oxobutanoic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The bifunctional nature of this molecule, containing both an aldehyde and a carboxylic acid, allows for diverse chemical transformations.[1] This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of 4-oxobutanoic acids, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The selection of an optimal synthetic route for 4-oxobutanoic acids is contingent on factors such as desired substitution patterns, scalability, cost, and environmental impact. The following tables summarize the key performance indicators for the primary synthesis methods.
Table 1: Performance Comparison of Synthesis Routes for 4-Oxobutanoic Acids
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Succinic anhydride, Aromatic Compound | Anhydrous AlCl₃ | Reflux, anhydrous | ~80% (for 4-oxo-4-phenylbutanoic acid) | Good to Excellent | Well-established, high yield for aryl derivatives.[2] | Stoichiometric Lewis acid required, harsh conditions, limited to aromatic precursors. |
| Ozonolysis | Cyclopentene | O₃, H₂O₂ | Low temperature (-78°C), oxidative workup | 60-70% | Fair to Good | Readily available starting material. | Requires specialized equipment (ozone generator); potentially hazardous intermediates.[3] |
| Oxidation of γ-Butyrolactone | γ-Butyrolactone (GBL) | Pyridinium chlorochromate (PCC) | Room temperature, 4-6 hours | 50-60% | Good | Milder reaction conditions.[3] | Use of toxic chromium reagents; moderate yields.[3] |
| Oxidation of 1,4-Butanediol | 1,4-Butanediol | TEMPO, NaOCl | Low temperature, controlled pH | 70-80% | Good | High selectivity; environmentally friendlier oxidant.[3] | Requires careful control of pH and temperature to avoid over-oxidation.[3] |
| Oxidation of Tetrahydrofuran | Tetrahydrofuran (THF) | Nitric Acid, V₂O₅ (catalyst) | 50-60°C | Moderate | Fair | Cost-effective, readily available starting material. | Two-step process, use of corrosive acid. |
| Synthesis from L-Glutamic Acid | L-Glutamic Acid | NaNO₂, HCl | 0-5°C | Moderate | Fair | Bio-based, sustainable starting material. | Product often used in situ, isolation can be challenging. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to ensure reproducibility and facilitate comparison.
Route 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
This method produces 4-oxo-4-phenylbutanoic acid, a prominent derivative of 4-oxobutanoic acid.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Succinic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
A mixture of 30 mL of benzene and 0.10 M of anhydrous aluminum chloride is refluxed on a water bath under anhydrous conditions.
-
Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
Stirring and heating are continued for 4 hours.
-
After allowing the mixture to stand overnight at room temperature, it is poured into ice-cold hydrochloric acid (2.5% v/v).
-
The mixture undergoes steam distillation to remove excess benzene.
-
The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether. The aqueous layer is then acidified with dilute hydrochloric acid to yield the purified product.[1]
Route 2: Ozonolysis of Cyclopentene
This method provides a direct route to the parent 4-oxobutanoic acid.
Materials:
-
Cyclopentene
-
Methanol
-
Dichloromethane (DCM)
-
Ozone (O₃)
-
Hydrogen Peroxide (H₂O₂)
Procedure:
-
A solution of cyclopentene in a mixture of methanol and dichloromethane is cooled to -78°C.
-
Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the alkene.
-
The excess ozone is removed by purging the solution with nitrogen gas.
-
An oxidative workup is performed by adding hydrogen peroxide to the reaction mixture.
-
The mixture is allowed to warm to room temperature, and the 4-oxobutanoic acid is isolated through extraction and purified by column chromatography.[3]
Route 3: Oxidation of γ-Butyrolactone (GBL)
This protocol utilizes a milder oxidizing agent to convert GBL to 4-oxobutanoic acid.
Materials:
-
γ-Butyrolactone (GBL)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, a solution of GBL (1.0 equivalent) in anhydrous DCM is added dropwise at room temperature.
-
The reaction mixture is stirred for 4-6 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
The silica gel pad is washed with additional diethyl ether.
-
The combined filtrates are concentrated under reduced pressure to obtain the crude 4-oxobutanoic acid.
-
The crude product is purified by column chromatography on silica gel.[3]
Route 4: Synthesis from L-Glutamic Acid
This method offers a sustainable approach starting from a bio-based material.
Materials:
-
L-Glutamic acid
-
Dilute Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Water
Procedure:
-
L-Glutamic acid is dissolved in dilute hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled glutamic acid solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for 1-2 hours at 0-5°C.
-
The resulting solution contains 4-oxobutanoic acid, which is typically used in situ for subsequent reactions or can be isolated by extraction.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows and key transformations for the described synthesis methods.
Caption: Workflow of the Friedel-Crafts Acylation.
Caption: Key stages in the ozonolysis of cyclopentene.
References
A Comparative Analysis of 4-Morpholin-4-yl-4-oxo-butyric Acid and Other Butyric Acid Derivatives: A Review of the Landscape
Despite growing interest in the therapeutic potential of butyric acid and its derivatives, a comprehensive comparative analysis of 4-Morpholin-4-yl-4-oxo-butyric acid remains challenging due to a notable absence of publicly available experimental data on this specific compound. While the broader class of butyric acid derivatives has been the subject of extensive research, highlighting their role as histone deacetylase (HDAC) inhibitors with applications in cancer therapy and other areas, this compound is primarily documented in chemical supplier catalogs with basic identifiers such as its CAS registry number (67900-19-0), molecular formula (C8H13NO4), and molecular weight (187.19 g/mol ).[1][2]
This guide aims to provide a comparative overview of well-characterized butyric acid derivatives to offer a frame of reference for the potential properties of this compound, while underscoring the critical need for future research to elucidate its specific biological activities.
The Promise of Butyric Acid Derivatives
Butyric acid, a short-chain fatty acid, is a natural product of fiber fermentation in the gut and is known to play a crucial role in maintaining intestinal health. Its derivatives have garnered significant attention from the scientific community for their potential therapeutic effects, which are largely attributed to their ability to inhibit HDACs. This inhibition leads to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Well-Studied Butyric Acid Derivatives: A Snapshot
Several derivatives of butyric acid have been synthesized and evaluated for their biological activity. Among the most studied are:
-
Sodium Butyrate: As one of the most straightforward derivatives, sodium butyrate is widely used in laboratory research to study the effects of HDAC inhibition. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.
-
Tributyrin: A prodrug of butyric acid, tributyrin is a triglyceride that is hydrolyzed in vivo to release three molecules of butyric acid. This formulation offers improved bioavailability and a less offensive odor compared to butyric acid itself.
-
Monobutyrin: Another glyceride ester of butyric acid, monobutyrin also serves as a more stable and palatable delivery form of the active molecule.
Comparative Experimental Data of Common Butyric Acid Derivatives
While direct comparative data for this compound is unavailable, studies comparing other derivatives provide valuable insights into key performance metrics.
Table 1: In Vitro Anti-Inflammatory Effects of Butyric Acid Derivatives
| Compound | Concentration for Significant Effect | Effect on TNF-α Secretion (in LPS-stimulated porcine alveolar macrophages) |
| Butyric Acid | 1, 2, and 4 mM | Significant reduction |
| Sodium Butyrate | 8 mM | Significant reduction |
| Tributyrin | Not specified to be significant | Linear decrease |
| Monobutyrin | Not specified to be significant | Linear decrease |
Data summarized from in vitro studies on porcine alveolar macrophages.
Experimental Protocols
To facilitate future comparative studies that could include this compound, a generalized experimental protocol for assessing the anti-inflammatory effects of butyric acid derivatives is provided below.
Protocol: In Vitro Anti-Inflammatory Assay
-
Cell Culture: Porcine alveolar macrophages (PAMs) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of the test compounds (e.g., 0.5, 1, 2, 4, 8 mM) with or without lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Analysis: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as TNF-α, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of the compounds on cytokine production.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many butyric acid derivatives involves the inhibition of HDACs, leading to the hyperacetylation of histones and subsequent changes in gene expression.
Diagram 1: Generalized Signaling Pathway for HDAC Inhibition by Butyric Acid Derivatives
Caption: HDAC inhibition by butyric acid derivatives.
Diagram 2: Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing butyric acid derivatives.
Conclusion and Future Directions
The therapeutic potential of butyric acid derivatives is an active and promising area of research. While compounds like sodium butyrate and tributyrin have been extensively studied, providing a foundational understanding of their mechanisms and effects, the specific biological profile of this compound remains unknown. The morpholine moiety in its structure suggests potential differences in solubility, cell permeability, and target engagement compared to other derivatives, which could translate to a unique efficacy and safety profile.
To address this knowledge gap, it is imperative that future research efforts focus on characterizing the biological activity of this compound. Head-to-head studies employing standardized experimental protocols, such as those outlined in this guide, will be crucial for a direct and objective comparison against established butyric acid derivatives. Such data will be invaluable for the scientific and drug development communities to fully assess the therapeutic potential of this and other novel butyric acid derivatives.
References
Biological activity comparison of morpholine-containing compounds
A Comparative Guide to the Biological Activity of Commercially Significant Morpholine-Containing Compounds
For researchers, scientists, and drug development professionals, the morpholine ring represents a privileged scaffold in medicinal chemistry, imparting favorable physicochemical and pharmacokinetic properties to a diverse range of therapeutic agents. This guide provides an objective comparison of the biological activities of five prominent morpholine-containing drugs: Gefitinib, Linezolid, Fenpropimorph, Reboxetine, and Aprepitant. The comparative analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of their respective mechanisms of action.
Anticancer Activity: Gefitinib vs. Other EGFR Inhibitors
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC).[1][2] Its efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.
Comparative Efficacy Data:
| Compound | Target | Indication | Median Progression-Free Survival (PFS) | Reference |
| Gefitinib | EGFR | NSCLC with EGFR mutations | 9.7 - 10.8 months | [3][4] |
| Erlotinib | EGFR | NSCLC with EGFR mutations | 9.7 - 11.0 months | [3] |
| Icotinib | EGFR | NSCLC with EGFR mutations | 5.81 months | [1] |
| Chemotherapy | DNA/Cell Division | NSCLC with EGFR mutations | 5.2 - 5.6 months | [3] |
Mechanism of Action: EGFR Signaling Pathway
Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Gefitinib) and control compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[8]
Antibacterial Activity: Linezolid vs. Vancomycin
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]
Comparative Efficacy Data (MIC Values against S. aureus)
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Linezolid | 1 | 2 | [9] |
| Vancomycin | 2 | 2 | [9] |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Mechanism of Action: Bacterial Protein Synthesis Inhibition
Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][] This mechanism is distinct from other protein synthesis inhibitors.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the antimicrobial agents in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[11]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[13]
Antifungal Activity: Fenpropimorph vs. Other Ergosterol Biosynthesis Inhibitors
Fenpropimorph is a morpholine fungicide used in agriculture that inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[14]
Comparative Efficacy Data (EC50/MIC Values)
| Compound | Target Enzyme(s) | Target Organism | EC50 (mg/L) | MIC (µg/mL) | Reference |
| Fenpropimorph | Δ14-reductase, Δ8→Δ7-isomerase | Blumeria graminis | 0.000078 - 0.02 | - | [14] |
| Fenpropimorph | Δ14-reductase, Δ8→Δ7-isomerase | Candida albicans | - | 16 | [14] |
| Amorolfine | Δ14-reductase, Δ8→Δ7-isomerase | Candida spp. | - | 1-4 | [5] |
| Terbinafine | Squalene epoxidase | Candida albicans | - | - | [11] |
| Azoles (e.g., Fluconazole) | Lanosterol 14α-demethylase | Candida albicans | - | Varies | [11] |
Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition
Fenpropimorph inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[15] This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, disrupting the fungal cell membrane.
Antidepressant Activity: Reboxetine vs. Other Antidepressants
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[8]
Comparative Clinical Efficacy Data
| Compound | Mechanism of Action | Comparator | Outcome | Reference |
| Reboxetine | NRI | Placebo | Superior | [16] |
| Reboxetine | NRI | Fluoxetine (SSRI) | Comparable efficacy | [8] |
| Reboxetine | NRI | Imipramine (TCA) | Comparable efficacy | [17] |
Mechanism of Action: Norepinephrine Reuptake Inhibition
Reboxetine selectively blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[18]
Antiemetic Activity: Aprepitant vs. Other Antiemetics
Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[19]
Comparative Clinical Efficacy Data (Prevention of Vomiting)
| Compound | Mechanism of Action | Comparator | No Vomiting (0-24h) | Reference |
| Aprepitant (40 mg) | NK1 Antagonist | Ondansetron (5-HT3 Antagonist) | 90% | [19] |
| Aprepitant (125 mg) | NK1 Antagonist | Ondansetron (5-HT3 Antagonist) | 95% | [19] |
| Ondansetron (4 mg IV) | 5-HT3 Antagonist | - | 74% | [19] |
Mechanism of Action: NK1 Receptor Antagonism
Aprepitant blocks the binding of substance P to the NK1 receptor in the brain, which is a key step in the emetic reflex.[20][21]
This guide demonstrates the broad therapeutic utility of morpholine-containing compounds across various disease areas. The inclusion of the morpholine scaffold often contributes to enhanced potency and favorable pharmacokinetic profiles, making it a continued area of interest in drug discovery and development. The provided data and experimental outlines serve as a valuable resource for comparative analysis and further research.
References
- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 21. Aprepitant Dr.Renju.S.Ravi [slideshare.net]
Comparative Analysis of 4-Morpholin-4-yl-4-oxo-butyric Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-morpholin-4-yl-4-oxo-butyric acid scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. The inherent structural features of the morpholine ring, such as its ability to improve pharmacokinetic properties, combined with the reactive potential of the oxo-butyric acid moiety, make this class of compounds a fertile ground for medicinal chemistry exploration. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their anti-cancer and enzyme-inhibitory activities. The information is intended to support further research and guide the design of more potent and selective drug candidates.
Quantitative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by substitutions on the core structure. The following table summarizes the in vitro cytotoxic and enzyme-inhibitory activities of a series of analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Modification | Target/Cell Line | IC50 (µM) | Reference |
| Series 1: Phenyl-substituted Analogs | ||||
| 1a | Unsubstituted Phenyl | A549 (Lung Carcinoma) | > 50 | [Fictitious Data for Illustration] |
| 1b | 4-Chlorophenyl | A549 (Lung Carcinoma) | 15.2 | [Fictitious Data for Illustration] |
| 1c | 4-Methoxyphenyl | A549 (Lung Carcinoma) | 25.8 | [Fictitious Data for Illustration] |
| 1d | 3,4-Dichlorophenyl | A549 (Lung Carcinoma) | 8.5 | [Fictitious Data for Illustration] |
| Series 2: Heterocyclic Analogs | ||||
| 2a | Thiophene-2-yl | MCF-7 (Breast Cancer) | 12.1 | [Fictitious Data for Illustration] |
| 2b | Pyridine-3-yl | MCF-7 (Breast Cancer) | 9.8 | [Fictitious Data for Illustration] |
| 2c | Furan-2-yl | MCF-7 (Breast Cancer) | 18.5 | [Fictitious Data for Illustration] |
| Series 3: PI3Kα Inhibition | ||||
| 3a | 2-(4-Chlorophenyl)quinazoline | PI3Kα | 0.05 | [Fictitious Data for Illustration] |
| 3b | 2-(4-Methoxyphenyl)quinazoline | PI3Kα | 0.2 | [Fictitious Data for Illustration] |
| 3c | 2-(4-Trifluoromethylphenyl)quinazoline | PI3Kα | 0.02 | [Fictitious Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources on related but not identical scaffolds due to the lack of a comprehensive public dataset for a systematic series of this compound analogs. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are protocols for key assays commonly used in the evaluation of this compound analogs.
MTT Assay for Cell Viability
This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells to be tested
-
96-well tissue culture plates
-
Complete culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent kinase assay measures the amount of ADP formed from a kinase reaction, which is indicative of kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the PI3Kα enzyme and the lipid substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the PI3Kα activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and it is frequently dysregulated in cancer. Many morpholine-containing compounds have been shown to target components of this pathway, particularly PI3K.
Comparative Analysis of 4-Morpholin-4-yl-4-oxo-butyric acid and a Structurally Related Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Morpholin-4-yl-4-oxo-butyric acid , a chemical compound with a confirmed structure, against a structurally related bioactive molecule, the 3-succinyloxyiminoolean-12-en-28-oic acid morpholide (SMAM) . Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on a theoretical comparison based on the known activities of the succinic acid morpholide moiety within the more complex SMAM molecule. This analysis aims to highlight potential areas of investigation for researchers interested in the biological applications of this compound.
Structural and Physicochemical Properties
A summary of the key properties for this compound is provided below. Data for the direct comparison with SMAM is limited due to the complexity of the latter molecule.
| Property | This compound |
| CAS Number | 67900-19-0[1] |
| Molecular Formula | C8H13NO4[1] |
| Molecular Weight | 187.19 g/mol [1] |
| IUPAC Name | 4-morpholin-4-yl-4-oxobutanoic acid[1] |
Postulated Biological Activity Based on a Bioactive Analog
Recent studies have demonstrated that SMAM exhibits significant biological activity in human hepatocellular carcinoma (HCC) cells. Specifically, SMAM has been shown to modulate the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer progression. The research indicated that SMAM treatment led to a reduction in the expression and activation of NF-κB and STAT3. This resulted in the decreased expression of downstream targets like COX-2, MYC, and the anti-apoptotic protein BCL-XL, while concurrently increasing the expression of the pro-apoptotic protein BAX.
Given that the succinic acid morpholide portion of SMAM is a key structural feature, it is plausible that the simpler molecule, this compound, may exhibit similar, albeit likely less potent, modulatory effects on these signaling pathways. Further experimental validation is required to confirm this hypothesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NF-κB and STAT3 signaling pathways, highlighting the points of potential intervention by compounds like SMAM, and by extension, possibly this compound. An experimental workflow for investigating these potential effects is also provided.
Caption: Postulated mechanism of action on NF-κB and STAT3 signaling pathways.
References
In Vitro Assays for 4-Morpholin-4-yl-4-oxo-butyric Acid Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro assays to evaluate the potential activity of 4-Morpholin-4-yl-4-oxo-butyric acid. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on a hypothesized mechanism of action based on its structural similarity to known bioactive molecules. This compound is a derivative of butyric acid, a short-chain fatty acid known to inhibit histone deacetylases (HDACs).[1] Therefore, this guide will focus on in vitro assays for determining HDAC inhibitory activity, comparing the hypothetical performance of this compound with established HDAC inhibitors.
Comparison of HDAC Inhibitors
Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histones and other proteins. This can result in the modulation of gene expression and is a target for therapeutic intervention in various diseases, including cancer.[2] For a comprehensive comparison, we will consider the activity of our compound of interest against well-characterized HDAC inhibitors: Trichostatin A (TSA), Vorinostat (SAHA), and Sodium Butyrate.
Table 1: Comparison of IC50 Values for Selected HDAC Inhibitors
| Compound | Target Class | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| This compound | Hypothesized | Not Available | Not Available | Not Available |
| Trichostatin A (TSA) | Pan-HDAC | ~1.8 - 4.99[3] | 5.21 | 16.4 |
| Vorinostat (SAHA) | Pan-HDAC | 10[4] | 20[4] | Variable |
| Sodium Butyrate | Class I/IIa | mM range[5] | mM range[5] | Less potent |
Note: IC50 values can vary depending on the assay conditions and enzyme source.
Experimental Protocols
A common and robust method for determining HDAC inhibitory activity in vitro is the fluorometric assay. This assay measures the enzymatic activity of HDACs on a fluorogenic substrate.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific HDAC isoforms.
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[6]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[6]
-
Developer solution (e.g., Trypsin in assay buffer)[6]
-
Stop Solution (e.g., Trichostatin A)[7]
-
Test compound (this compound) and control inhibitors (TSA, SAHA, Sodium Butyrate) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and control inhibitors in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.[7]
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer.
-
Prepare the developer solution containing the stop solution. The addition of a potent HDAC inhibitor like Trichostatin A in the developer solution ensures that the enzymatic reaction is halted.[8]
-
-
Assay Plate Setup:
-
Add the diluted test compounds or controls to the wells of the 96-well plate.
-
Add the diluted HDAC enzyme to all wells except for the negative control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for a specified period (e.g., 60 minutes), protected from light.[6]
-
-
Signal Development:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7]
-
Visualizations
Caption: Signaling pathway of hypothesized HDAC inhibition.
Caption: Experimental workflow for HDAC inhibition assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. Sodium butyrate | CAS:156-54-7 | Histone deacetylase inhibitor; directs differentiation of mESCs into hepatocytes | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Assessing the Cross-Reactivity of 4-Morpholin-4-yl-4-oxo-butyric Acid and Structurally Related Compounds
For drug development professionals and researchers, understanding the selectivity of a small molecule is paramount. While a compound may be designed with a specific biological target in mind, its potential to interact with unintended off-target molecules can lead to unforeseen side effects or even provide opportunities for drug repurposing. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel chemical entity, 4-Morpholin-4-yl-4-oxo-butyric acid.
Given the limited publicly available information on the primary biological target of this compound, this guide will take a hypothesis-driven approach. We will explore its potential cross-reactivity by focusing on major signaling pathways often implicated in the off-target effects of small molecules, particularly those involved in inflammation and cell signaling. This is informed by the presence of the "succinic acid morpholide" moiety in compounds known to modulate inflammatory pathways, such as NF-κB and STAT3.
This guide will provide a tiered strategy for cross-reactivity profiling, from broad screening to specific, mechanistic assays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.
The Importance of Early Cross-Reactivity Profiling
Undesired off-target interactions are a significant cause of preclinical and clinical trial failures. Early identification of potential cross-reactivity can save considerable time and resources. A thorough understanding of a compound's selectivity profile allows for:
-
Risk Assessment: Early identification of potential toxicities.
-
Mechanism of Action Elucidation: Differentiating on-target from off-target effects.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity.
-
Repurposing Opportunities: Discovering novel therapeutic applications.
A Tiered Approach to Assessing Cross-Reactivity
We propose a multi-tiered approach to systematically evaluate the cross-reactivity of this compound.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Tier 1: Broad Off-Target Screening
The initial step is to cast a wide net to identify potential off-target liabilities across a diverse range of protein families.
Kinome Profiling
Protein kinases are a large family of enzymes that are common off-targets for small molecules due to the conserved nature of their ATP-binding pocket.
-
Rationale: Even if this compound is not designed as a kinase inhibitor, its potential to bind to the ATP pocket of one or more of the over 500 human kinases should be assessed. Several contract research organizations (CROs) offer comprehensive kinome profiling services.[1][2][3][4][5]
-
Experimental Approach: A common approach is to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases. The percentage of inhibition is measured, and any significant "hits" (typically >50% inhibition) are then followed up with dose-response studies to determine the IC50 value.
Table 1: Example Data Presentation for Kinome Profiling
| Kinase Target | % Inhibition at 1 µM | IC50 (µM) |
| Kinase A | 85% | 0.25 |
| Kinase B | 62% | 1.5 |
| Kinase C | 15% | >10 |
| ... | ... | ... |
Broad Panel GPCR and Ion Channel Screening
G-protein coupled receptors (GPCRs) and ion channels are other major classes of drug targets that are frequently implicated in off-target effects.
-
Rationale: These membrane proteins are involved in a vast array of physiological processes, and unintended interactions can lead to significant side effects.
-
Experimental Approach: Similar to kinome profiling, screening against a panel of common GPCRs and ion channels at a fixed concentration can identify potential liabilities. Binding assays (e.g., radioligand displacement) or functional assays (e.g., calcium flux) are typically employed.
Tier 2: Focused Target Family Screening - Investigating Inflammatory Pathways
Based on the structural relationship to compounds that modulate inflammation, a focused investigation into key inflammatory signaling pathways is warranted. The NF-κB and STAT3 pathways are central regulators of inflammation and are attractive targets for therapeutic intervention.[6][7][8][9][10][11][12][13][14]
Caption: Simplified NF-κB and STAT3 signaling pathways.
NF-κB and STAT3 Pathway Reporter Assays
-
Rationale: Luciferase reporter assays are a robust method to assess the overall activity of a signaling pathway in a cellular context.[15][16][17][18][19][20][21] They provide a functional readout of whether a compound is activating or inhibiting the pathway.
-
Experimental Approach: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for either NF-κB or STAT3. The cells are then treated with the test compound, and luciferase activity is measured. A decrease in luciferase activity in stimulated cells would suggest inhibition, while an increase in unstimulated cells would indicate activation.
Table 2: Example Data from NF-κB and STAT3 Reporter Assays
| Cell Line | Pathway | Treatment | Luciferase Activity (RLU) | % Inhibition |
| HEK293 | NF-κB | Vehicle | 10,000 | 0% |
| HEK293 | NF-κB | TNF-α (10 ng/mL) | 150,000 | - |
| HEK293 | NF-κB | TNF-α + Compound (10 µM) | 75,000 | 50% |
| A549 | STAT3 | Vehicle | 5,000 | 0% |
| A549 | STAT3 | IL-6 (20 ng/mL) | 80,000 | - |
| A549 | STAT3 | IL-6 + Compound (10 µM) | 78,000 | 2.5% |
Tier 3: Cellular Target Engagement & Pathway Analysis
If the focused screening suggests an interaction with a particular pathway, the next step is to confirm direct binding to a specific target within that pathway in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
-
Rationale: CETSA is a powerful technique to verify target engagement in intact cells.[22][23][24][25][26] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.
-
Experimental Approach: Cells are treated with the compound or a vehicle control. The cells are then heated to a range of temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Western Blot Analysis of Pathway Phosphorylation
-
Rationale: To further confirm the effect on a signaling pathway, the phosphorylation status of key proteins can be examined. For example, in the NF-κB pathway, the phosphorylation of IκBα is a key activation step. In the STAT3 pathway, the phosphorylation of STAT3 at Tyr705 is critical for its activation.[6][9][27]
-
Experimental Approach: Cells are treated with the compound and a relevant stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3). Cell lysates are then analyzed by Western blot using antibodies specific for the phosphorylated forms of the target proteins.
Tier 4: In-depth Mechanistic Studies
For confirmed off-target interactions, a deeper understanding of the binding kinetics and mechanism of action is necessary.
Competitive Binding Assays
-
Rationale: Competitive binding assays are used to determine the binding affinity (Ki) of a compound for its target.[28][29][30][31][32]
-
Experimental Approach: A labeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the labeled ligand is measured, and from this, the IC50 and subsequently the Ki can be calculated.
Table 3: Example Data from a Competitive Binding Assay
| Competitor Concentration (nM) | % Labeled Ligand Bound |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 80% |
| 100 | 50% (IC50) |
| 1000 | 20% |
| 10000 | 5% |
Enzyme Inhibition Assays
-
Rationale: If the off-target is an enzyme, its functional activity should be assessed.
-
Experimental Approach: The purified enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, allowing for the determination of the IC50 and the mode of inhibition (e.g., competitive, non-competitive).
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6 hours. Include unstimulated control wells.
-
Lysis: Wash the cells with PBS and add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition relative to the TNF-α stimulated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment: Culture the cells of interest to ~80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein of interest (e.g., IKKβ or STAT3).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate the melting curves.
Conclusion
While the primary biological target of this compound remains to be fully elucidated, a systematic and hypothesis-driven approach to assessing its cross-reactivity is crucial for its potential development as a research tool or therapeutic agent. The tiered strategy outlined in this guide, from broad-based screening to detailed mechanistic studies focused on plausible off-target pathways like NF-κB and STAT3, provides a robust framework for characterizing its selectivity profile. The provided protocols offer practical, field-proven methods for obtaining reliable and reproducible data. By diligently applying these principles, researchers can gain a comprehensive understanding of the pharmacological profile of this compound, enabling informed decisions in their research and development endeavors.
References
- 1. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. assayquant.com [assayquant.com]
- 3. pharmaron.com [pharmaron.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-kB pathway overview | Abcam [abcam.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. Measurement of NF-κB transcriptional activity and identification of NF-κB cis-regulatory elements using luciferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. scispace.com [scispace.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. STAT3 - Wikipedia [en.wikipedia.org]
- 28. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 29. benchchem.com [benchchem.com]
- 30. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 31. support.nanotempertech.com [support.nanotempertech.com]
- 32. nicoyalife.com [nicoyalife.com]
Safety Operating Guide
Proper Disposal of 4-Morpholin-4-yl-4-oxo-butyric Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 4-Morpholin-4-yl-4-oxo-butyric acid, ensuring compliance with standard laboratory safety protocols.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, the primary risks associated with this compound are summarized below.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Warning |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Warning |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1] | Warning |
Personal Protective Equipment (PPE): Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear approved chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that minimizes environmental contamination and adheres to institutional and regulatory guidelines.
1. Pre-Disposal Procedures:
-
Neutralization (if required by your institution): Due to its acidic nature, some institutional protocols may require neutralization. If so, slowly add a weak base (e.g., sodium bicarbonate solution) to a diluted aqueous solution of the acid. Monitor the pH until it is between 6 and 8. This step should only be performed by trained personnel in a well-ventilated area, preferably a fume hood.
-
Avoid Environmental Release: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] It is crucial to prevent its release into the environment.[2]
2. Waste Collection and Storage:
-
Containerization: Collect the waste material, including any contaminated solids or solutions, in a designated and properly labeled hazardous waste container.[2][5] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., "Irritant," "Harmful").
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] The storage area should be designated for hazardous chemical waste.
3. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The final disposal of the chemical waste must be handled by a licensed and approved chemical waste disposal company.[4] These companies are equipped to manage the transportation and disposal of hazardous materials in accordance with all local, state, and federal regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling 4-Morpholin-4-yl-4-oxo-butyric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Morpholin-4-yl-4-oxo-butyric acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Harmful if swallowed.[1]
Adherence to proper PPE protocols is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn at all times to prevent contact with eyes from splashes or dust.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Essential for preventing skin irritation upon contact. Gloves should be inspected for integrity before each use and changed regularly.[4][5] |
| Laboratory coat | A lab coat should be worn to protect against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | To minimize the inhalation of dust or aerosols that may cause respiratory irritation.[6] For procedures that may generate significant dust, a respirator may be necessary.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
When transferring the solid, do so carefully to minimize the creation of dust. Use a spatula for controlled portioning.
-
Keep the container with the chemical closed when not in use.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid direct contact with the chemical at all times.[5]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be placed in a separate, sealed container labeled as hazardous waste.
-
Empty Containers: "Empty" containers that have held the chemical must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[9]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[10][11] Consult local regulations for any additional disposal requirements.[12]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.[13][14] Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area immediately and alert your supervisor and institutional safety office.[13][14] Do not attempt to clean up a large spill without proper training and equipment. |
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. realsafety.org [realsafety.org]
- 3. sams-solutions.com [sams-solutions.com]
- 4. falseguridad.com [falseguridad.com]
- 5. delloyd.50megs.com [delloyd.50megs.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. support.hpe.com [support.hpe.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. Chemical Spill Response [augusta.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
